azithromycin
Description
Historical Context and Evolution within Macrolide Antibiotics
The discovery of azithromycin (B1666446) is a notable achievement in modern medicinal chemistry, originating from the research laboratories of the pharmaceutical company Pliva in Zagreb, Croatia (then Yugoslavia). In 1980, a team of Pliva researchers, including Dr. Slobodan Đokić, Gabrijela Kobrehel, Gorjana Lazarevski, and Zrinka Tamburašev, successfully synthesized the compound. doaj.orgsrce.hrresearchgate.net This discovery was the culmination of efforts to improve upon the properties of existing macrolide antibiotics, particularly erythromycin (B1671065), which had been in clinical use since 1952. quora.com
Erythromycin, a 14-membered macrolide, was known for its efficacy against Gram-positive bacteria but suffered from poor stability in acidic environments, leading to gastrointestinal intolerance and limiting its oral bioavailability. wikipedia.orgnih.gov This limitation spurred the development of semi-synthetic derivatives like clarithromycin (B1669154) and roxithromycin (B50055), which offered improved pharmacokinetic profiles. nih.govresearchgate.net
Pliva patented their novel compound in 1981 and subsequently began to commercialize it. wikipedia.orgwipo.int Recognizing the global potential of this compound, Pliva entered into a licensing agreement with Pfizer in 1986. wikipedia.orgwipo.int This partnership granted Pfizer the rights to market this compound in Western Europe and the United States, where it was launched under the brand name Zithromax. wikipedia.orgwipo.int Pliva retained the rights to sell the drug in Central and Eastern Europe under its own brand name, Sumamed. doaj.orgwipo.int The commercial success of this compound was substantial, with global sales peaking at over $2 billion in 2005. nih.govwipo.int The discovery and successful commercialization of this compound positioned Pliva as one of the few pharmaceutical companies to have developed a blockbuster drug. doaj.orgresearchgate.net
Azalide Subclass Distinction and Significance
This compound is the first member of a distinct subclass of macrolide antibiotics known as azalides. doaj.orgsrce.hrwikipedia.orgwikipedia.org This classification is defined by a key structural modification: the insertion of a nitrogen atom into the 14-membered lactone ring of erythromycin A, creating a more stable 15-membered ring. doaj.orgwikipedia.orgnih.gov This structural change is achieved through a series of chemical reactions, including the Beckmann rearrangement of erythromycin A oxime. doaj.orgsrce.hrresearchgate.net The resulting compound is chemically known as 9-deoxo-9a-aza-9a-methyl-9a-homoerythromycin A. doaj.orgsrce.hr
The significance of this azalide structure lies in the profound impact it has on the compound's physicochemical and pharmacokinetic properties compared to traditional macrolides like erythromycin. The key distinctions and their significance are summarized in the table below.
| Feature | Erythromycin (Macrolide) | This compound (Azalide) | Significance of Azalide Distinction |
| Ring Structure | 14-membered lactone ring | 15-membered lactone ring with a nitrogen atom | The nitrogen atom enhances acid stability and alters pharmacokinetic properties. wikipedia.orgnih.gov |
| Acid Stability | Unstable in gastric acid | Stable in gastric acid | Improved oral bioavailability and reduced gastrointestinal side effects. wikipedia.orgnih.govnih.gov |
| Tissue Penetration | Moderate | High and sustained | This compound concentrates effectively in tissues, leading to a long half-life and allowing for shorter treatment courses. wikipedia.orgnih.govnih.gov |
| Spectrum of Activity | Primarily Gram-positive bacteria | Broad-spectrum, including enhanced activity against certain Gram-negative bacteria (e.g., Haemophilus influenzae) and atypical pathogens. nih.govmdpi.compharmgkb.org | The modified structure allows for better penetration into the outer membrane of Gram-negative bacteria. |
The introduction of the nitrogen atom into the macrolide ring was a groundbreaking development that overcame major limitations of earlier antibiotics in this class, establishing the azalides as a clinically important group of antimicrobials. nih.govmdpi.com
Overview of Research Paradigms for this compound
Research into this compound has evolved beyond its initial discovery and characterization as an antibacterial agent. Several key research paradigms have emerged, focusing on its mechanism of action, immunomodulatory effects, and the challenge of antimicrobial resistance.
Mechanism of Action: The primary antibacterial mechanism of this compound is the inhibition of protein synthesis in susceptible bacteria. wikipedia.orgijpsjournal.com It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA within the peptide exit tunnel. nih.govresearchgate.net This binding action obstructs the path of newly synthesized peptides, thereby halting bacterial growth. nih.gov While generally considered bacteriostatic, this compound can exhibit bactericidal activity at higher concentrations against certain pathogens. nih.govijpsjournal.com Research continues to explore the nuances of its interaction with the ribosomal complex of different bacterial species. nih.gov
Immunomodulatory Effects: A significant area of ongoing research is the investigation of this compound's immunomodulatory properties, which are distinct from its antimicrobial activity. ijpsjournal.comnih.gov Studies have shown that this compound can modulate the function of various immune cells, including neutrophils and macrophages. nih.gov It has been observed to suppress the production of pro-inflammatory cytokines, inhibit the influx of neutrophils to sites of inflammation, and promote the resolution of inflammation. ijpsjournal.comnih.gov These effects are being explored for their therapeutic potential in chronic inflammatory diseases, such as cystic fibrosis and chronic obstructive pulmonary disease (COPD), as well as in the context of viral infections. ijpsjournal.comnih.gov
Antimicrobial Resistance: The widespread use of this compound has inevitably led to the emergence of bacterial resistance, a critical area of research. ijpsjournal.comwisdomlib.org The primary mechanisms of resistance to macrolides, including this compound, involve modification of the drug's target on the ribosome (often through methylation of the 23S rRNA), active efflux of the drug from the bacterial cell, and enzymatic inactivation of the antibiotic. nih.govnih.gov Research is focused on understanding the genetic and molecular basis of these resistance mechanisms, monitoring the prevalence of resistant strains, and developing strategies to overcome or mitigate resistance. ijpsjournal.comresearchgate.net This includes the development of new derivatives and combination therapies. mdpi.comijpsjournal.com
Structure
2D Structure
Properties
IUPAC Name |
(2R,3S,4R,5R,8R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36?,37-,38-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTOSJVFKKJCRP-ZOFOWXHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](CC([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H72N2O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
Amorphous solid | |
CAS No. |
83905-01-5 | |
| Record name | 1-Oxa-6-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-.alpha.-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-.beta.-D-xylo-hexopyranosyl]oxy]-, (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.551 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZITHROMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7205 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
113-115 °C, White crystalline powder. mp: 126 °C. Optical rotation: -41.4 deg at 26 °C/D (c = 1 in CHCl3) /Azithromycin dihydrate/ | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 154 | |
| Record name | AZITHROMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7205 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Molecular Mechanisms of Action
Azithromycin's efficacy as an antibiotic is rooted in its ability to selectively disrupt protein synthesis in susceptible microorganisms. This is achieved through a series of precise molecular interactions with the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.
Ribosomal Targeting and Protein Synthesis Inhibition
This compound (B1666446) acts by reversibly binding to the 50S ribosomal subunit of susceptible bacteria, which is the large subunit of the bacterial ribosome. medex.com.bdmdpi.comtaylorandfrancis.com This binding event is the primary step in its mechanism of action, leading to the inhibition of microbial protein synthesis, while nucleic acid synthesis remains unaffected. medex.com.bd The interaction is complex, involving a two-step process where the drug first occupies a low-affinity site before transitioning to a much tighter, high-affinity binding state. nih.govresearchgate.net This binding ultimately prevents bacteria from producing essential proteins required to carry out their vital functions. medex.com.bd
Interaction with 23S Ribosomal RNA (rRNA)
The primary binding site for this compound is located on the 23S rRNA component of the 50S ribosomal subunit, specifically within the nascent peptide exit tunnel. mdpi.comquizlet.comresearchgate.net This interaction is critical for its inhibitory effect. taylorandfrancis.com Key nucleotides in domain V of the 23S rRNA, such as A2058 and A2059 (using E. coli numbering), are crucial for this interaction. mdpi.comnih.govmdpi.comasm.org Mutations in these specific nucleotides are a primary mechanism by which bacteria develop resistance to macrolide antibiotics. mdpi.comnih.gov For instance, mutations like A2058G and C2611T in Pseudomonas aeruginosa have been shown to confer resistance to this compound. nih.gov Other important interaction points include nucleotide U2609, which is implicated in the high-affinity binding site, and A751, which is targeted by functionalized analogs of this compound designed to mimic natural stalling peptides. nih.govnih.gov The binding of this compound can induce conformational changes in these rRNA nucleotides, which helps to stabilize its position within the ribosome and enhance its inhibitory action. mdpi.com
Table 1: Key 23S rRNA Nucleotides in this compound Interaction
| Nucleotide (E. coli numbering) | Role in Interaction | Species Studied |
| A2058 / A2059 | Part of the primary binding site; mutations confer resistance. mdpi.comnih.govmdpi.comasm.org | Pseudomonas aeruginosa, Neisseria gonorrhoeae |
| U2609 | Implicated in the high-affinity binding site; substitution facilitates tighter binding. nih.govnih.gov | Escherichia coli |
| A751 | Interacts with the nascent peptide and is a target for drug analogs. nih.gov | Escherichia coli |
| C2610 | Acts as a sensor for the antibiotic structure during nascent peptide-dependent stalling. pnas.org | General Bacteria |
| C2611 | Mutation (C2611T) confers resistance. nih.gov | Pseudomonas aeruginosa |
Inhibition of Translocation and Peptide Chain Elongation
By binding within the peptide exit tunnel, this compound physically obstructs the pathway for the elongating polypeptide chain. mdpi.commdpi.com This steric hindrance primarily inhibits the translocation step of protein synthesis, which is the movement of the peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site) on the ribosome. quizlet.com This blockage prevents the peptide chain from being extended, effectively halting protein synthesis. quizlet.com While it was traditionally thought that macrolides stop the synthesis of every protein after a few amino acids, more recent evidence shows the inhibition is often context-specific, depending on the sequence of the nascent peptide. researchgate.netnih.gov
Modulation of the Nascent Peptide Exit Tunnel
This compound's role extends beyond being a simple "plug" in the ribosomal tunnel. pnas.orgnih.gov It actively modulates the environment of the nascent peptide exit tunnel, which is approximately 100 Å long and is formed by components of the 23S rRNA and ribosomal proteins L4 and L22. researchgate.netpnas.org The drug's presence can narrow the tunnel's diameter and induce conformational changes in the ribosome. mdpi.compnas.org This modulation is highly refined; the antibiotic is directly recognized as part of a composite signal, along with specific nascent peptide sequences, to trigger the arrest of translation. pnas.org The binding of this compound can make the ribosome more restrictive, leading to stalling when it encounters specific problematic amino acid combinations, such as Arg/Lys-X-Arg/Lys motifs. nih.govuic.edu The desosamine (B1220255) sugar moiety of this compound extends toward the peptidyl transferase center (PTC), contributing to this obstruction. mdpi.com
Species-Specific Ribosomal Binding Dynamics
Research has revealed that the binding dynamics of this compound can vary between different bacterial species. nih.gov This species-specificity may account for discrepancies in binding modes observed in different organisms. nih.gov A notable example is the difference in stoichiometry between Escherichia coli and Deinococcus radiodurans. nih.govresearchgate.net In E. coli, kinetic and footprinting analyses show that one molecule of this compound binds per ribosome at a time, with the low- and high-affinity sites being mutually exclusive. nih.gov In contrast, studies on Deinococcus radiodurans indicate that two molecules of this compound bind cooperatively to a single ribosome, with one molecule at the conventional macrolide site and a second molecule located further down the exit tunnel. nih.govresearchgate.netresearchgate.net
Impact on Ribosomal Subunit Assembly
In addition to inhibiting the function of mature ribosomes, this compound also interferes with their formation. researchgate.netresearchgate.netnih.gov Specifically, it inhibits the assembly of the large 50S ribosomal subunit. researchgate.netnih.govnih.gov This effect is concentration-dependent. researchgate.netnih.gov In organisms such as Haemophilus influenzae and Staphylococcus aureus, this compound has been shown to prevent the formation of the 50S subunit, while the synthesis of the 30S subunit is not affected. researchgate.netnih.gov This inhibition of ribosome biosynthesis represents a second target for the antibiotic. nih.gov Studies comparing this compound to erythromycin (B1671065) in H. influenzae found that this compound had a ninefold greater effect on inhibiting 50S subunit formation. researchgate.netnih.gov This interference leads to the accumulation of 50S precursor particles which are then degraded by cellular ribonucleases. nih.govetsu.edu
Table 2: Comparative Inhibitory Effects of this compound and Erythromycin
| Organism | Process Inhibited | This compound IC₅₀ | Erythromycin IC₅₀ | Reference |
| Haemophilus influenzae | Growth, Translation, Viability | 0.4 µg/mL | 1.5 µg/mL | researchgate.netnih.gov |
| Staphylococcus aureus | Growth | 2.5 µg/mL | Not specified | nih.gov |
| Staphylococcus aureus | Translation & 50S Formation | 5.0 µg/mL | Not specified | nih.gov |
Bacteriostatic versus Bactericidal Mechanisms
The action of an antibiotic is typically categorized as either bacteriostatic, meaning it inhibits the growth and reproduction of bacteria, or bactericidal, meaning it directly kills the bacteria. nih.gov The distinction is formally made based on the ratio of the Minimum Bactericidal Concentration (MBC) to the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in a ≥99.9% (or 1,000-fold) reduction in bacterial density. idstewardship.com An agent is considered bactericidal if the MBC/MIC ratio is ≤ 4, and bacteriostatic if the ratio is > 4. nih.govidstewardship.com
This compound is generally considered a bacteriostatic agent. asm.orgnih.gov However, this classification is not absolute, as it can exhibit bactericidal activity at higher concentrations against certain susceptible bacterial species. nih.govnih.gov This concentration-dependent bactericidal effect is a key feature of its antimicrobial profile. asm.orgderangedphysiology.com For instance, against Haemophilus influenzae, this compound has demonstrated a rapid bactericidal effect, with an MBC equal to or up to four times greater than the MIC. nih.govoup.com In contrast, for other organisms, the concentration required to achieve bactericidal action can be significantly higher than the MIC.
The clinical relevance of the bacteriostatic versus bactericidal nature of antibiotics is a subject of ongoing discussion, with factors such as the infection site, the pathogen, and the host's immune status influencing the required mechanism of action. nih.gov For many infections, a bacteriostatic agent that halts bacterial proliferation, allowing the host's immune system to clear the infection, is sufficient.
The following table presents research findings on the MIC and MBC of this compound for various bacterial species, illustrating its variable activity.
| Bacterial Species | MIC (μg/mL) | MBC (μg/mL) | MBC/MIC Ratio | Primary Effect | Source |
|---|---|---|---|---|---|
| Haemophilus influenzae | 0.06 - 1 | ≤ 4 times the MIC | ≤ 4 | Bactericidal | nih.govoup.com |
| Streptococcus pyogenes | ≤ 0.5 (MIC90) | 5.0 (MBC50) | > 4 | Bacteriostatic | nih.govmicrobiologyresearch.org |
| Streptococcus pneumoniae | > 1 (Resistant Strains) | Not specified | Not specified | Bacteriostatic | oup.com |
| Staphylococcus aureus | 0.5 - 8.0 | Not specified | Not specified | Bacteriostatic | pharmascholars.com |
| Bacillus pumilus | 1.0 | 2.0 | 2 | Bactericidal | pharmascholars.comresearchgate.net |
| Escherichia coli | > 64.0 | > 64.0 | Not applicable | Resistant | pharmascholars.comresearchgate.net |
| Pseudomonas spp. | > 64.0 | > 64.0 | Not applicable | Resistant | pharmascholars.comresearchgate.net |
Mechanisms of Antimicrobial Resistance to Azithromycin
Target Site Modifications
Target site modifications are a significant strategy employed by bacteria to counteract the effects of azithromycin (B1666446). These changes primarily occur within the 50S ribosomal subunit, where this compound binds to inhibit protein synthesis. nih.gov The two main types of target site modifications are methylation of ribosomal RNA (rRNA) and mutations in the genes encoding rRNA. nih.govnih.gov
Methylation of specific nucleotides in the 23S rRNA component of the 50S ribosomal subunit is a widespread mechanism of resistance to macrolides, including this compound. nih.govresearchgate.net This modification is catalyzed by a family of enzymes known as rRNA methyltransferases. nih.gov
The most clinically significant mechanism of macrolide resistance is the methylation of 23S rRNA by enzymes encoded by erm (erythromycin ribosome methylase) genes. nih.govnih.gov These genes are often located on mobile genetic elements like plasmids, which facilitates their transfer between different bacteria. nih.govnih.gov The Erm enzymes add one or two methyl groups to a specific adenine (B156593) residue in the 23S rRNA. nih.govnih.gov This methylation leads to a conformational change in the ribosome, which in turn reduces the binding affinity of macrolide antibiotics. nih.gov The expression of erm genes can be either inducible or constitutive. nih.gov For instance, 14-membered macrolides like erythromycin (B1671065) are potent inducers of erm gene expression. nih.gov
The primary target for Erm methyltransferases is the adenine residue at position 2058 (A2058) in the 23S rRNA (E. coli numbering). nih.govnih.govmsu.ru The addition of methyl groups to the N6 position of A2058 sterically hinders the binding of this compound to the ribosome. nih.govrcsb.org Dimethylation of A2058, in particular, results in high-level resistance to macrolides, lincosamides, and streptogramin B antibiotics (a phenotype known as MLSB). nih.govrcsb.org While A2058 is the most common site, mutations at the adjacent A2059 residue have also been implicated in this compound resistance. nih.gov The conformation of the region around A2058 is crucial for its recognition by the ErmE methyltransferase. nih.gov
In addition to enzymatic modification, mutations in the genes encoding the 23S rRNA can also confer resistance to this compound. These mutations directly alter the drug's binding site on the ribosome. nih.govnih.gov
Several specific point mutations within domain V of the 23S rRNA have been associated with this compound resistance. In Neisseria gonorrhoeae, a C2611T mutation has been linked to low-level resistance. asm.org Studies on Pseudomonas aeruginosa have identified mutations such as A2058G and C2611T (in E. coli numbering, corresponding to A2045G and C2598T in P. aeruginosa) as conferring resistance to this compound. nih.gov Other reported mutations in various bacteria include changes at positions A2058 and A2059. nih.gov
Table 1: Examples of 23S rRNA Mutations Conferring this compound Resistance
| Mutation (E. coli numbering) | Organism(s) | Reference |
| A2058G | Pseudomonas aeruginosa, Streptococcus pneumoniae | nih.govnih.gov |
| A2059G | Streptococcus pneumoniae | nih.gov |
| C2611T | Neisseria gonorrhoeae, Pseudomonas aeruginosa | asm.orgnih.gov |
Mutations in the 23S rRNA directly affect the binding of this compound to the ribosome. rcsb.orgnih.gov These nucleotide substitutions can introduce steric clashes or remove key interaction points, thereby reducing the drug's affinity for its target. nih.gov For example, an A2058G mutation is thought to cause a steric clash with the macrolactone ring of the antibiotic. nih.gov The reduced binding affinity means that higher concentrations of the drug are required to inhibit protein synthesis, leading to clinical resistance. rcsb.org
Alterations in Ribosomal Proteins
Mutations in the proteins of the 50S ribosomal subunit, the binding site for this compound, can significantly reduce the drug's affinity, thereby conferring resistance. These changes are a key mechanism of defense for several bacterial species.
Mutations within the rplD and rplV genes, which encode the L4 and L22 ribosomal proteins respectively, are a well-documented cause of macrolide resistance. researchgate.netnih.gov These proteins have extended loops that line the peptide exit tunnel of the ribosome, a region adjacent to the macrolide binding site. nih.govnih.govpsu.edu Consequently, alterations in these loops can interfere with this compound binding. nih.gov
Research has identified numerous mutations in the L4 and L22 proteins that lead to reduced susceptibility to this compound in various bacteria, including Neisseria gonorrhoeae and Streptococcus pneumoniae. itg.beasm.orgnih.govnih.gov In some cases, these mutations emerge as an early step in the evolution of high-level resistance. itg.be For instance, studies on N. gonorrhoeae have shown that mutations in rplD and rplV can appear early during exposure to this compound. itg.be Similarly, in-vitro studies with S. pneumoniae have selected for mutants with changes in the L4 protein after serial passage in this compound. asm.org
While some mutations are found in both susceptible and resistant isolates, suggesting a limited role in resistance, others are significantly associated with increased minimum inhibitory concentrations (MICs) of this compound. nih.govplos.org For example, specific mutations in the rplD gene in N. gonorrhoeae have been significantly linked to this compound resistance. nih.govplos.orgbrieflands.com
| Gene | Protein | Mutation | Associated Bacteria | Reference |
|---|---|---|---|---|
| rplD | L4 | G70D | Neisseria gonorrhoeae | brieflands.com |
| rplD | L4 | V125A, A147G, R157Q | Neisseria gonorrhoeae | nih.govplos.org |
| rplD | L4 | Lys63Glu | Escherichia coli | nih.govoup.com |
| rplV | L22 | Deletion of Met82-Lys83-Arg84 | Escherichia coli | nih.gov |
| rplV | L22 | G95D, P99Q, A93E | Streptococcus pneumoniae | nih.gov |
Mutations in the L4 and L22 proteins confer resistance by inducing significant conformational changes in the 50S ribosomal subunit. oup.com These structural alterations can extend from the immediate vicinity of the mutation to more distant, functionally critical regions of the ribosome. oup.comresearchgate.net
L4 and L22 have elongated "tentacles" that probe the core of the large subunit, forming part of the lining of the peptide exit tunnel. nih.govpsu.eduresearchgate.net Mutations in these proteins can alter the tunnel's architecture. For example, certain L4 mutations can cause a narrowing of the peptide exit tunnel, which is thought to prevent this compound from binding effectively. nih.govoup.com Conversely, some L22 mutations may widen the tunnel, a change that still permits the antibiotic to bind but allows the nascent peptide chain to bypass the blockage, thus rendering the drug ineffective. researchgate.netnih.govoup.com
Efflux Pump Mechanisms
Efflux pumps are membrane-spanning protein complexes that actively transport a wide variety of substrates, including antibiotics like this compound, out of the bacterial cell. wikipedia.org This process of active efflux is a major mechanism of both intrinsic and acquired antibiotic resistance in bacteria. wikipedia.orgnih.gov Overexpression of these pumps can significantly increase bacterial resistance to antimicrobial agents. mdpi.com
Overview of Efflux Pump Families (MFS, ABC, RND)
Bacterial efflux pumps are categorized into several major superfamilies based on their structure, function, and energy source. wikipedia.orgnih.gov The most clinically significant families involved in multidrug resistance are the Major Facilitator Superfamily (MFS), the ATP-Binding Cassette (ABC) superfamily, and the Resistance-Nodulation-Cell Division (RND) superfamily. researchgate.netoup.com
Major Facilitator Superfamily (MFS): MFS transporters are single-component pumps embedded within the inner membrane. researchgate.netfrontiersin.org They utilize the proton motive force, typically exchanging a drug molecule for one or more protons, to energize the efflux process. oup.comfrontiersin.org MFS pumps are widespread among bacteria and are involved in the efflux of a diverse range of antibiotics. researchgate.net
ATP-Binding Cassette (ABC) Superfamily: ABC transporters are primary active transporters that couple drug extrusion to the hydrolysis of ATP. oup.comnih.gov These systems are minimally composed of two transmembrane domains, which form the channel, and two cytoplasmic nucleotide-binding domains that bind and hydrolyze ATP to power transport. oup.comfrontiersin.org In Gram-negative bacteria, they can form tripartite complexes that span the entire cell envelope. researchgate.netnih.gov
Resistance-Nodulation-Cell Division (RND) Superfamily: Found predominantly in Gram-negative bacteria, RND pumps are complex tripartite systems. mdpi.comnih.gov They consist of an inner membrane transporter protein (the RND component), a periplasmic adaptor protein, and an outer membrane channel. researchgate.netfrontiersin.org This assembly allows the pump to expel substrates from the cytoplasm or periplasm directly into the external medium, making them highly efficient. oup.com RND pumps are energized by the proton motive force and are known for their ability to transport a broad spectrum of antimicrobial agents. oup.comnih.gov
| Family | Energy Source | Typical Structure | Location | Reference |
|---|---|---|---|---|
| MFS (Major Facilitator Superfamily) | Proton Motive Force | Single-component (inner membrane) or tripartite | Gram-positive and Gram-negative | researchgate.netoup.comfrontiersin.org |
| ABC (ATP-Binding Cassette) | ATP Hydrolysis | Multi-domain (inner membrane) or tripartite | Gram-positive and Gram-negative | researchgate.netoup.comnih.gov |
| RND (Resistance-Nodulation-Cell Division) | Proton Motive Force | Tripartite (inner membrane, periplasm, outer membrane) | Gram-negative | mdpi.comresearchgate.netnih.gov |
Specific Bacterial Efflux Systems Implicated in this compound Resistance
While many efflux pumps can transport a wide range of drugs, certain systems are particularly effective at recognizing and expelling macrolides, including this compound.
Efflux-mediated resistance to macrolides, often referred to as the M-phenotype, is characterized by resistance to 14- and 15-membered macrolides (like this compound) but not to lincosamides or streptogramin B antibiotics. nih.gov This resistance is conferred by specific efflux pumps.
mef Genes: The mef (macrolide efflux) genes, such as mef(A) and mef(E), encode efflux pumps belonging to the MFS family. acs.org These genes are often found on mobile genetic elements, facilitating their spread. scienceopen.com In Streptococcus pneumoniae, macrolide resistance commonly involves the mef(E) gene, which is part of an operon that also contains mel (also known as msr(D)). scienceopen.com The expression of both genes is required for efficient efflux and is inducible by 14- and 15-membered macrolides like this compound. scienceopen.comnih.gov Though highly similar, mef(A) and mef(E) are carried on different genetic elements and can have different impacts on bacterial host properties. nih.gov
msr Genes: The msr (macrolide and streptogramin resistance) genes, such as msr(A) and its homolog msr(D)/mel, encode proteins that belong to the ABC transporter superfamily. asm.orgfrontiersin.org In many streptococcal isolates, the mef gene is found in tandem with msr(D). frontiersin.org It is now understood that these two proteins form a functional ABC transporter complex, where Mef acts as the transmembrane domain and Msr(D) provides the ATP-binding domains that power the pump. frontiersin.org Similarly, msr(A) in staphylococci confers resistance to macrolides and is inducible by drugs like this compound. nih.gov
| Gene/Pump | Pump Family | Function/Mechanism | Commonly Found In | Reference |
|---|---|---|---|---|
| Mef(A) / Mef(E) | MFS | Forms transmembrane channel for macrolide efflux. Often works with Msr(D) in a complex. | Streptococcus pneumoniae, Streptococcus pyogenes | nih.govacs.orgscienceopen.com |
| Msr(A) | ABC | ATP-binding protein that powers efflux of macrolides and streptogramins. | Staphylococcus epidermidis, Staphylococcus aureus | nih.govnih.gov |
| Msr(D) / Mel | ABC | ATP-binding component that works with Mef(E) to form a functional ABC transporter. | Streptococcus pneumoniae | frontiersin.orgscienceopen.com |
Multi-Drug Efflux Systems (e.g., AcrAB-TolC, MtrCDE, MexAB-OprM, MexCD-OprJ, CmeABC, AdeABC)
Efflux pumps are a primary mechanism of intrinsic and acquired resistance in bacteria, actively transporting antibiotics out of the cell and reducing the intracellular concentration at the target site. mdpi.comfrontiersin.org In Gram-negative bacteria, tripartite efflux pumps are particularly significant, spanning both the inner and outer membranes. mdpi.com Several Resistance-Nodulation-Division (RND) family pumps are implicated in this compound resistance across various pathogens. nih.gov
The AcrAB-TolC system in Enterobacteriaceae like Escherichia coli is a well-studied RND pump known for its broad substrate specificity, which includes macrolides like this compound. mdpi.comnih.gov Overexpression of the acrAB operon is linked to high-level resistance to multiple antibiotics. mdpi.com Similarly, the MtrCDE pump in Neisseria gonorrhoeae is a key factor in this compound resistance. nih.govnih.gov In Pseudomonas aeruginosa, systems such as MexAB-OprM and MexCD-OprJ contribute to multidrug resistance, although their efficiency in extruding specific macrolides can vary. nih.govresearchgate.net Other notable RND pumps include AdeABC in Acinetobacter baumannii and CmeABC in Campylobacter jejuni. nih.gov
These systems consist of three main components: an inner membrane transporter (like AcrB, MtrD, MexB), a periplasmic membrane fusion protein (like AcrA, MtrC, MexA), and an outer membrane channel (like TolC, MtrE, OprM). nih.gov They utilize the proton motive force to expel a wide array of toxic compounds from the cell. nih.gov
Table 1: Key Multi-Drug Efflux Systems Conferring this compound Resistance
| Efflux System | Bacterial Species Example | Family |
|---|---|---|
| AcrAB-TolC | Escherichia coli, Enterobacter aerogenes mdpi.comnih.gov | RND |
| MtrCDE | Neisseria gonorrhoeae nih.gov | RND |
| MexAB-OprM | Pseudomonas aeruginosa nih.gov | RND |
| MexCD-OprJ | Pseudomonas aeruginosa nih.gov | RND |
| AdeABC | Acinetobacter baumannii nih.gov | RND |
| CmeABC | Campylobacter jejuni nih.gov | RND |
Genetic Regulation and Overexpression of Efflux Pumps (e.g., mtrR mutations)
The expression of efflux pump genes is tightly regulated, and mutations in regulatory genes can lead to the overexpression of these pumps, resulting in clinically significant resistance. A prominent example is the regulation of the mtrCDE operon in Neisseria gonorrhoeae. The mtrR gene encodes a transcriptional repressor that negatively regulates the expression of the mtrCDE efflux pump. nih.govbiorxiv.org
Mutations within the mtrR gene or its promoter region can lead to a non-functional or less effective repressor protein. nih.govasm.org This derepression results in the constitutive overexpression of the MtrCDE pump, which in turn increases the efflux of this compound from the bacterial cell. nih.govbiorxiv.org Research has shown that a single nucleotide deletion (A) in a 13-base-pair inverted repeat within the mtrR promoter is a common mutation causing this overexpression.
Furthermore, studies have revealed that resistance can be amplified through epistatic interactions. For instance, the acquisition of mosaic mtrD alleles, which alter the structure of the pump's transporter protein, coupled with promoter mutations that increase pump expression, leads to higher levels of this compound resistance. nih.govh1.co This combination of structural and regulatory mutations enhances the pump's ability to recognize and transport this compound, contributing to treatment failure. biorxiv.org
Efflux Pump Inhibitors as Resistance Modulators
Given the critical role of efflux pumps in multidrug resistance, inhibiting their function is a promising strategy to restore the efficacy of existing antibiotics like this compound. mdpi.comnih.gov Efflux Pump Inhibitors (EPIs) are molecules that can block these pumps, thereby increasing the intracellular concentration of the antibiotic. nih.gov
One of the most studied EPIs is Phenylalanine-Arginine β-Naphthylamide (PAβN) . mdpi.comnih.gov It acts as a broad-spectrum inhibitor for various RND efflux pumps in Gram-negative bacteria, including AcrAB-TolC. nih.gov Studies have demonstrated that PAβN can act synergistically with this compound against multidrug-resistant E. coli. mdpi.comnih.gov The mechanism involves not only the inhibition of the efflux pump but, at higher concentrations, also the permeabilization of the outer membrane, further enhancing antibiotic entry. mdpi.comnih.gov
The development of effective and non-toxic EPIs for clinical use remains a significant challenge, but they represent a potential solution to combat resistance by rejuvenating the activity of antibiotics that have become ineffective. nih.gov
Enzymatic Inactivation and Modification
Bacteria can neutralize this compound through enzymatic action, either by modifying the drug molecule or by cleaving it. researchgate.netresearchgate.net This inactivation prevents the antibiotic from binding to its ribosomal target.
Macrolide Phosphotransferases (e.g., Mph(A), Mph(B), Mph(D), Mph(E))
Macrolide phosphotransferases (MPHs) are enzymes that inactivate macrolides by phosphorylating the 2'-hydroxyl group of the desosamine (B1220255) sugar, a key structural component for ribosomal binding. mcmaster.canih.gov This modification is GTP-dependent. mcmaster.ca
Several mph genes have been identified, with varying substrate specificities.
Mph(A) : Encoded by the mph(A) gene, this enzyme efficiently inactivates 14- and 15-membered macrolides, including erythromycin and this compound. researchgate.net The mph(A) gene is often found on mobile genetic elements like plasmids, facilitating its spread among different bacterial species, including E. coli and Salmonella. nih.govnih.gov
Mph(B) : This enzyme, encoded by mph(B), can inactivate 14-, 15-, and 16-membered macrolides. nih.gov Initially found in Gram-negative bacteria, it has also been identified in Gram-positive species like Streptococcus uberis. nih.gov
Mph(D) : Similar to Mph(A), Mph(D) primarily inactivates 14-membered macrolides. nih.gov
Mph(E) : The mph(E) gene has been found on the chromosomes of bacteria like Acinetobacter baumannii and on transferable plasmids in species such as Klebsiella pneumoniae. nih.gov
Macrolide Esterases (e.g., Ere(A), Ere(B))
Macrolide esterases (Ere) inactivate this compound and other macrolides by hydrolyzing the macrolactone ring, which is essential for the antibiotic's structural integrity and function. researchgate.netacs.orgnih.gov This cleavage renders the molecule unable to bind to the ribosome. researchgate.net
Two main types of erythromycin esterases have been characterized:
Ere(A) : First identified in a clinical E. coli strain, Ere(A) confers resistance to a majority of clinically used macrolides. nih.gov It effectively hydrolyzes the lactone ring of 14- and 15-membered macrolides. nih.gov
Ere(B) : Discovered shortly after Ere(A), Ere(B) also hydrolyzes 14- and 15-membered macrolides. acs.orgnih.gov Despite having a similar function, Ere(A) and Ere(B) share only about 25% protein sequence identity. nih.gov
The genes encoding these esterases, ere(A) and ere(B), are often located on mobile genetic elements, which contributes to their dissemination among pathogenic bacteria. nih.gov
Table 2: Enzymatic Inactivation Mechanisms of this compound
| Enzyme Class | Gene Examples | Mechanism of Action |
|---|---|---|
| Macrolide Phosphotransferases | mph(A), mph(B), mph(D), mph(E) nih.govnih.gov | Phosphorylation of the 2'-hydroxyl group of the desosamine sugar. mcmaster.ca |
| Macrolide Esterases | ere(A), ere(B) nih.govnih.gov | Hydrolytic cleavage of the macrolactone ring. researchgate.netacs.org |
Genetic Basis of Resistance Acquisition and Dissemination
The spread of this compound resistance is largely driven by the ability of bacteria to acquire resistance genes through horizontal gene transfer (HGT). researchgate.net This process involves the movement of mobile genetic elements, such as plasmids and transposons, between bacteria, even across different species. researchgate.net
Genes conferring resistance to this compound, including those for efflux pumps (mef), phosphotransferases (mph), and ribosomal methylases (erm), are frequently located on these mobile elements. nih.govresearchgate.net For example, the mph(A) gene is commonly found on plasmids in Salmonella and E. coli isolates from food-producing animals, highlighting a potential route of transmission to humans. nih.govnih.gov
Studies have identified plasmids carrying multiple resistance genes, conferring resistance not only to this compound but also to other classes of antibiotics like beta-lactams and aminoglycosides. nih.gov The co-localization of these genes on a single plasmid facilitates the rapid emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. researchgate.net The acquisition of mosaic alleles, as seen in the mtr operon of N. gonorrhoeae through recombination with other Neisseria species, is another powerful mechanism for gaining resistance. nih.govbiorxiv.org These genetic exchanges underscore the dynamic nature of bacterial evolution and the significant challenge it poses to public health.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| AdeB |
| AdeC |
| Aminoglycosides |
| This compound |
| Beta-lactams |
| Clarithromycin (B1669154) |
| CmeA |
| CmeB |
| CmeC |
| Crystal violet |
| Erythromycin |
| Josamycin |
| Midecamycin |
| MtrC |
| MtrD |
| MtrE |
| Norfloxacin |
| Oleandomycin |
| Phenylalanine-Arginine β-Naphthylamide (PAβN) |
| Polymyxin B |
| Rosaramycin |
| Solithromycin |
| Spiramycin |
| Telithromycin |
| Tetracycline (B611298) |
| Tigecycline |
| TolC |
| Tulathromycin |
Plasmid-Mediated Resistance Genes
Plasmids, which are extrachromosomal DNA molecules, are primary vectors for the rapid dissemination of antibiotic resistance genes among bacteria. For this compound, several plasmid-mediated genes have been identified that confer resistance, primarily through target site modification or enzymatic inactivation of the drug.
The most frequently reported plasmid-encoded genes include those from the erm (erythromycin-resistant methylase) and mph (macrolide phosphotransferase) families. The erm genes, such as erm(B) and the novel erm(42), encode methylase enzymes that modify the 23S rRNA, the target site for this compound in the bacterial ribosome. nih.govnih.gov This methylation prevents the antibiotic from binding effectively, thereby rendering it inactive. The mph genes, particularly mph(A), encode phosphotransferases that inactivate the antibiotic by adding a phosphate (B84403) group. nih.govfrontiersin.orgfrontiersin.org
Research has identified these genes across a range of clinically significant Gram-negative bacteria. In one study, a conjugative plasmid recovered from a clinical Klebsiella pneumoniae strain was found to carry erm(B), erm(42), and mph(A). nih.gov This plasmid could be transferred to Escherichia coli and Salmonella, conferring high-level this compound resistance. nih.gov Similarly, studies on non-typhoidal Salmonella (NTS) have frequently identified the mph(A) gene on various plasmid types, including IncFIB, IncHI2, IncFII, IncC, and IncI1, often associated with multidrug resistance. nih.govfrontiersin.org The presence of these genes on conjugative plasmids highlights the significant risk of their widespread dissemination among pathogenic bacteria. nih.govfrontiersin.org
Table 1: Key Plasmid-Mediated this compound Resistance Genes
| Gene | Resistance Mechanism | Associated Bacteria | Plasmid Incompatibility (Inc) Groups |
|---|---|---|---|
mph(A) |
Macrolide phosphotransferase (drug inactivation) | Salmonella enterica, Shigella spp., E. coli, K. pneumoniae nih.govfrontiersin.orgfrontiersin.org | IncFIB, IncHI2, IncFII, IncC, IncI1 nih.govfrontiersin.org |
erm(B) |
23S rRNA methylase (target modification) | K. pneumoniae, Salmonella spp. nih.govnih.gov | IncFIB/IncHI1B nih.gov |
erm(42) |
23S rRNA methylase (target modification) | K. pneumoniae, Salmonella spp. nih.govnih.gov | IncFIB/IncHI1B nih.gov |
Transposon and Integrative Conjugative Elements (ICEs)
The mobility of resistance genes like mph(A) and erm(B) is often facilitated by their inclusion within larger mobile genetic elements, such as transposons and integrative conjugative elements (ICEs). frontiersin.orgfrontiersin.org These elements can move within a genome or be transferred between bacteria, carrying cassettes of multiple resistance genes.
Transposons are segments of DNA that can move from one location to another within a cell's genome. The mph(A) gene, for instance, is frequently found within a genetic structure flanked by insertion sequences, such as IS26-mph(A)-mrx(A)-mphR(A)-IS6100. nih.gov This arrangement can be located on various plasmids and is often associated with class 1 integrons, which are genetic platforms known for capturing and expressing resistance gene cassettes. nih.gov
ICEs, also known as conjugative transposons, are a major driver for the spread of antibiotic resistance. nih.gov These elements integrate into the host chromosome but can excise themselves to form a circular intermediate that is then transferred to a recipient cell via conjugation. nih.govfrontiersin.org ICEs are significant because they can carry a wide array of genes, including those conferring resistance to multiple classes of antibiotics like β-lactams, tetracyclines, and macrolides. frontiersin.org For example, the ICE Tn916 is a well-studied element in Gram-positive bacteria that carries the tetracycline resistance gene tet(M) and can mobilize other resistance elements. frontiersin.orgunesp.br ICEs from the ICEHpa1 family have been shown to carry multiple resistance genes on small transposons, increasing the likelihood of their capture and co-dissemination. frontiersin.org The presence of resistance genes within these highly mobile elements presents a formidable challenge to controlling the spread of this compound resistance. nih.gov
Table 2: Examples of Mobile Genetic Elements Carrying Resistance Genes
| Element Type | Example Element | Associated Resistance Genes | Mechanism of Mobility |
|---|---|---|---|
| Transposon | IS26-flanked region | mph(A) nih.gov |
Transposition, often plasmid-mediated nih.gov |
| Transposon | Tn10 | tet (tetracycline resistance) frontiersin.org |
Transposition frontiersin.org |
| Integrative Conjugative Element (ICE) | Tn916 | tet(M) (tetracycline resistance) frontiersin.orgunesp.br |
Integration, excision, and conjugation frontiersin.org |
| Integrative Conjugative Element (ICE) | ICEHpa1 Family | Multiple, including resistance to β-lactams, tetracyclines, macrolides frontiersin.org | Self-transmissible via a Type IV Secretion System frontiersin.org |
Chromosomal Mutations and Horizontal Gene Transfer
While the acquisition of resistance genes is a primary mechanism, resistance to this compound can also arise from mutations within the bacterial chromosome. These mutations typically alter the drug's target site or affect the expression of efflux pumps that expel the antibiotic from the cell. Horizontal gene transfer (HGT) plays a critical role in the spread of these resistance-conferring chromosomal mutations between bacteria. frontiersin.orgcdnsciencepub.com
In Neisseria gonorrhoeae, chromosomal mutations are a key source of this compound resistance. Mutations in the promoter region of the mtrR gene, which encodes a repressor for the MtrCDE efflux pump, can lead to the pump's overexpression and increased expulsion of this compound from the cell. frontiersin.orgresearchgate.net Additionally, mosaic-like sequences within the mtrD gene, which encodes a component of the pump, have been linked to resistance. frontiersin.orgresearchgate.net These mosaic alleles are thought to have originated through HGT from other Neisseria species. researchgate.net
HGT, which can occur through transformation (uptake of naked DNA), transduction (phage-mediated transfer), or conjugation, allows for the exchange of these mutated chromosomal regions. cdnsciencepub.comnih.gov For instance, resistance alleles of core chromosomal genes can be transferred and integrated into a recipient's genome through homologous recombination. cdnsciencepub.com This process has been particularly important in the development of resistance in genes like penA and the mtrCDE operon in N. gonorrhoeae. frontiersin.org Studies have also suggested that HGT of 50S ribosomal protein genes, such as rplB and rplD, containing mutations may contribute to macrolide resistance, potentially by compensating for fitness costs associated with other resistance mutations. frontiersin.org The interplay between the emergence of chromosomal mutations and their subsequent spread via HGT highlights a complex evolutionary pathway to high-level antibiotic resistance. oup.com
Table 3: Chromosomal Mutations and HGT in this compound Resistance
| Gene/Region | Mutation Type | Effect | Associated Bacterium | Role of HGT |
|---|---|---|---|---|
mtrR promoter |
Point mutations, insertions frontiersin.orgresearchgate.net | Increased expression of MtrCDE efflux pump | Neisseria gonorrhoeae frontiersin.orgresearchgate.net | Transfer of mutated alleles via transformation frontiersin.org |
mtrD |
Mosaic alleles frontiersin.orgresearchgate.net | Altered efflux pump function | Neisseria gonorrhoeae frontiersin.orgresearchgate.net | Interspecies transfer of mosaic sequences researchgate.net |
23S rRNA (rrl) |
Point mutations frontiersin.org | Altered drug target site | Neisseria gonorrhoeae frontiersin.org | Transfer of mutated ribosomal genes frontiersin.org |
50S ribosomal protein genes (rplB, rplD) |
Point mutations frontiersin.org | Potentially compensates for fitness costs of other resistance mutations frontiersin.org | Neisseria gonorrhoeae frontiersin.org | Transfer of mutated ribosomal protein genes frontiersin.org |
Pharmacological Insights Non Clinical and Mechanistic Focus
Cellular Uptake and Intracellular Accumulation Mechanisms
Azithromycin (B1666446) is well-recognized for its substantial accumulation within various host cells, particularly phagocytes such as neutrophils and macrophages. This intracellular concentration is a key feature of its pharmacokinetic profile, contributing to its delivery to sites of infection. nih.govresearchgate.net The mechanisms governing this uptake and accumulation are multifaceted.
Studies have demonstrated that this compound is massively accumulated by human polymorphonuclear leukocytes (PMNs). nih.gov This uptake does not appear to be dependent on cellular metabolism, suggesting a passive diffusion mechanism. nih.govasm.org The basic nature of the this compound molecule is thought to contribute to its trapping within the acidic environment of lysosomes, a phenomenon known as lysosomotropic trapping. asm.org Once protonated within these organelles, the molecule is less able to diffuse back across the lysosomal membrane, leading to high intracellular concentrations. nih.gov In human PMNs, the ratio of cellular to extracellular drug concentration has been observed to be as high as 387.2 after two hours. nih.gov
The release of this compound from these cells is notably slow but can be enhanced by agents that neutralize lysosomal pH, which supports the ion-trapping mechanism. nih.gov Phagocytosis has also been shown to enhance the release of the accumulated drug, suggesting a mechanism for targeted delivery at the site of infection. asm.org
Table 1: Cellular Accumulation of this compound
| Cell Type | Concentration Ratio (Intracellular/Extracellular) | Key Findings |
| Human Polymorphonuclear Leukocytes (PMNs) | 226:1 | Achieved high intracellular concentrations far exceeding extracellular levels. asm.org |
| Human Polymorphonuclear Leukocytes (PMNs) | 387.2:1 (at 2 hours) | Uptake was not influenced by inhibitors of cellular metabolism. nih.gov |
| Phagocytes | 400-800 times serum concentration | Phagocytes concentrate the drug and transport it to the site of infection. clinpgx.org |
Tissue Distribution and Localization Mechanisms (Preclinical/Animal Models)
Preclinical studies in various animal models, including mice, rats, dogs, and cynomolgus monkeys, have consistently demonstrated the extensive distribution of this compound into tissues. nih.govasm.org This results in significantly higher concentrations in tissues compared to plasma. Pharmacokinetic studies have revealed tissue-to-plasma concentration ratios of up to 50, indicating substantial tissue binding. efda.gov.et
This wide extravascular penetration is a hallmark of this compound's pharmacokinetics. nih.gov Area-under-the-curve (AUC) ratios for tissue to plasma have been shown to range from 13.6 to 137 in animal models. nih.gov High concentrations are achieved in key infection sites such as the lungs, tonsils, and prostate. efda.gov.et In murine models, this compound has been shown to effectively penetrate lung tissue. nih.govresearchgate.net
The mechanism for this extensive tissue distribution is linked to its rapid uptake by phagocytic cells, which then migrate to infected tissues, effectively delivering the drug to where it is needed. nih.gov Following infiltration of PMNs in a mouse model, a sixfold increase in this compound concentration was observed in the peritoneal cavity, with most of the drug being intracellular. asm.org This cellular transport mechanism contributes to the high and sustained drug levels at the site of infection, even as plasma concentrations decline. nih.gov
Table 2: Tissue/Plasma AUC Ratios in Animal Models
| Animal Model | This compound Tissue/Plasma AUC Ratio |
| Various | 13.6 to 137 |
Data from preclinical studies in various animal models. nih.gov
Biotransformation Pathways (Metabolic Mechanisms)
This compound undergoes limited metabolism in the body. topessences.com The liver is the principal site for the biotransformation that does occur. nih.govnih.gov A significant portion of an administered dose is excreted unchanged, primarily in the bile. clinpgx.orgnbinno.com The metabolism that does take place results in the formation of inactive metabolites. nih.gov One of the identified metabolites is desmethyl-azithromycin. topessences.com Studies involving enriched activated sludge cultures have also identified various biotransformation products, indicating potential environmental degradation pathways. nih.gov
Unlike other macrolide antibiotics such as erythromycin (B1671065) and clarithromycin (B1669154), this compound is characterized as a weak inhibitor of the cytochrome P450 (CYP) enzyme system, particularly CYP3A4. nih.govnih.govbmj.combmj.com This structural difference, specifically the presence of a methyl-substituted nitrogen in its 15-membered ring, prevents the formation of inactive complexes with CYP3A4 that is seen with other macrolides. clinpgx.orgnih.gov Mechanistic studies have shown that this compound interferes poorly with the cytochrome P-450 system in vitro. nih.gov While it is considered a weak substrate for CYP3A4, it is minimally metabolized by the enzyme and does not significantly induce or inhibit its activity. clinpgx.orgresearchgate.net This results in a lower potential for drug-drug interactions compared to macrolides that are potent CYP3A4 inhibitors. nih.gov
Non Antimicrobial and Pleiotropic Effects: Mechanistic Investigations
Immunomodulatory Mechanisms
Azithromycin's immunomodulatory capabilities are multifaceted, impacting a wide array of immune cells and inflammatory processes. researchgate.net The drug is known to alter inflammatory cell signaling, influence the behavior of key immune cells like neutrophils and macrophages, and modulate specific signaling pathways, thereby recalibrating the immune response. researchgate.netnih.gov Unlike broad immunosuppressants, This compound (B1666446) appears to shift the inflammatory environment towards a state of regulation and repair rather than causing complete immune suppression. researchgate.netnih.gov
Modulation of Cytokine and Chemokine Production
A cornerstone of this compound's anti-inflammatory action is its ability to suppress the production of pro-inflammatory cytokines and chemokines. nih.gov In various in vivo and in vitro models, this compound has been shown to significantly reduce the levels of several key inflammatory mediators.
In an in vivo study of lung inflammation, pretreatment with this compound led to a notable decrease in the bronchoalveolar lavage concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). frontiersin.org Similarly, studies have consistently reported a decrease in Interleukin-6 (IL-6) concentrations following this compound administration. nih.gov The production of Interleukin-8 (IL-8), a potent neutrophil chemoattractant, is also frequently reported to be diminished by macrolides. nih.gov
Research has also highlighted this compound's impact on other significant cytokines. In human monocytes, this compound inhibited the production of IL-12p70. plos.org In lung transplant recipients, its use was associated with reduced levels of Interleukin-1 beta (IL-1β) and IL-8. nih.gov While one study in this context did not find a change in sputum concentrations of Interleukin-17 (IL-17), it concluded that this compound decreased IL-17+ T cell-mediated airway inflammation. nih.gov Further research has indicated that this compound can decrease levels of IL-17A. patsnap.com In T-lymphocytes, this compound treatment has been shown to inhibit the production of Interferon-gamma (IFN-γ). nih.gov
Conversely, some studies suggest a more complex, and at times, pro-inflammatory role. In a study on sarcoidosis, this compound treatment was associated with an increase in LPS-stimulated TNF and unstimulated IL-8 production at the protein level. nih.gov
Table 1: Effect of this compound on Key Cytokines and Chemokines
| Cytokine/Chemokine | Reported Effect of this compound | Context/Cell Type | Citation |
|---|---|---|---|
| TNF-α | Decrease | Lung inflammation models, Monocytes/Macrophages | frontiersin.orgnih.govplos.org |
| IL-6 | Decrease | Various infection and non-infection models, Macrophages | nih.govnih.govplos.org |
| IL-8 (CXCL8) | Decrease | Neutrophils, Lung transplant recipients | nih.govnih.gov |
| IL-1β | Decrease | Lung transplant recipients | nih.govnih.gov |
| IFN-γ | Decrease | T-lymphocytes | nih.gov |
| IL-12 | Decrease | Human monocytes (M1 macrophages) | plos.org |
| IL-17A | Decrease | T-cells from patients with Diffuse Panbronchiolitis (DPB) | patsnap.com |
Inhibition of NF-κB Signaling Pathways
A critical molecular mechanism underlying this compound's anti-inflammatory effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.netdrugbank.com NF-κB is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines.
This compound has been demonstrated to suppress the activation of NF-κB in multiple studies. nih.gov The primary mechanism involves preventing the nuclear translocation of the activated p65 subunit of NF-κB. By keeping NF-κB sequestered in the cytoplasm, this compound effectively blocks the transcription of its target inflammatory genes. frontiersin.org
Effects on Neutrophil Function
Neutrophils are key players in the acute inflammatory response, and their activity is significantly modulated by this compound. The effects are complex and appear to be time- and concentration-dependent, involving an initial stimulation followed by a delayed anti-inflammatory action.
Influx: this compound has been shown to blunt the influx of neutrophils into sites of inflammation, such as the lungs. nih.govnih.gov This reduction in neutrophil recruitment is a key component of its anti-inflammatory effect. In a murine model of endobronchial infection, this compound treatment resulted in a profound anti-inflammatory effect, primarily by attenuating neutrophil chemotactic response, without altering the bacterial load.
Degranulation: Studies in healthy volunteers receiving this compound showed an initial degranulating effect, with a rapid decrease in azurophilic granule enzyme activities within the neutrophils and a corresponding increase in serum. This suggests an acute stimulation of neutrophil activity.
Oxidative Burst: The effect on the oxidative burst, a critical neutrophil function for killing pathogens, also shows a biphasic pattern. An initial enhancement of the oxidative response to stimuli was observed shortly after this compound administration. However, this was followed by a delayed downregulation of the oxidative burst, which can persist for up to 28 days after the last dose, contributing to a long-term anti-inflammatory effect. Some in vitro studies have also shown that this compound can inhibit the respiratory burst in a concentration-dependent manner.
Apoptosis: this compound has been found to induce and accelerate apoptosis (programmed cell death) in neutrophils. This pro-apoptotic effect is significant because the timely removal of neutrophils from an inflammatory site is crucial for the resolution of inflammation and prevention of further tissue damage. This compound appears to induce apoptosis more rapidly and at lower concentrations than other macrolides like erythromycin (B1671065).
Macrophage Polarization and Regulatory Functions
This compound plays a crucial role in modulating macrophage function, notably by promoting a shift from a pro-inflammatory (M1) to an anti-inflammatory and reparative (M2) phenotype. researchgate.net This polarization is a key mechanism behind its ability to resolve inflammation and facilitate tissue repair. nih.gov
Classically activated M1 macrophages, typically induced by signals like IFN-γ and lipopolysaccharide (LPS), are involved in pathogen clearance and pro-inflammatory responses. plos.org In contrast, alternatively activated M2 macrophages contribute to the resolution of inflammation and tissue remodeling, producing mediators like arginase-1 and IL-10. plos.org
This compound treatment has been shown to induce macrophage characteristics consistent with M2 polarization, both in vitro and in vivo. In murine macrophage cell lines, this compound inhibits the expression of pro-inflammatory M1 cytokines like IL-12 and IL-6, while increasing the production of M2 markers such as arginase-1 and mannose receptor. plos.org In human monocytes, this compound inhibited the production of M1 proteins and increased the expression of M2 proteins like IL-10 and CCL18. plos.org This shift towards a regulatory macrophage response leads to reduced inflammation and has been shown to improve outcomes in models of pneumonia, spinal cord injury, and myocardial infarction. plos.org The mechanism for this polarization involves the inhibition of the STAT1 and NF-κB signaling pathways, which are critical for the M1 phenotype.
Table 2: Impact of this compound on Macrophage Polarization
| Macrophage Phenotype | Effect of this compound | Key Markers/Functions Affected | Citation |
|---|---|---|---|
| M1 (Pro-inflammatory) | Inhibition | Decreased production of IL-12, IL-6, TNF-α; Inhibition of STAT1 and NF-κB signaling | plos.org |
| M2 (Anti-inflammatory/Regulatory) | Promotion | Increased production of Arginase-1, IL-10, CCL18; Increased expression of Mannose Receptor | plos.org |
Modulation of Toll-like Receptor (TLR) Signaling
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a fundamental role in the innate immune system by recognizing microbial components and triggering inflammatory responses. Emerging evidence indicates that this compound can modulate TLR signaling, adding another layer to its immunomodulatory profile.
Specifically, this compound has been shown to directly interfere with TLR-7 signaling. TLR-7 recognizes single-stranded viral RNA and its activation, particularly in dendritic cells, is implicated in certain inflammatory conditions. A study investigating the effects of this compound on dendritic cells found that it impaired TLR-7 signaling by decreasing the acidification of lysosomes. This disruption of the lysosomal environment interferes with the proper maturation and signaling function of TLR-7. As a consequence of this impaired signaling, this compound was shown to decrease the activation of dendritic cells and reduce the accumulation of immune cells in a model of skin inflammation. This suggests that by targeting the TLR-7 pathway, this compound can temper specific innate immune responses.
Impact on T-lymphocyte Subsets and Pathways
This compound also exerts significant immunomodulatory effects on the adaptive immune system, particularly on T-lymphocytes. nih.gov These effects involve the modulation of key signaling pathways and the function of specific T-cell subsets.
CD27 Pathway: Recent research has identified the CD27 pathway as a target for this compound. nih.gov this compound treatment leads to the downregulation of surface CD27 expression on T-cells and increases its release as soluble CD27. nih.gov This is significant because CD27high (hi) T-cells, which are highly proliferative, were found to be defective in their ability to expand after exposure to this compound. nih.gov
Th1/Tc1 Depletion: Functionally, this compound treatment results in a marked depletion of pro-inflammatory T-helper 1 (Th1) and cytotoxic T-lymphocyte 1 (Tc1) subsets. nih.gov This depletion is associated with a reduction in the production of the key Th1 cytokine, IFN-γ. nih.gov
mTOR Pathway: The mechanism for these effects on T-cells is linked to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.gov The mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to reduce the phosphorylation of the S6 ribosomal protein, a downstream target of mTOR, indicating inhibition of the pathway's activity. patsnap.com This inhibition of mTOR contributes to the observed impairment in T-cell proliferation and effector function. nih.gov Furthermore, this compound can promote apoptosis in T-cells, which may be linked to its impact on these critical signaling pathways. patsnap.com
Anti-Inflammatory Mechanisms
This compound's anti-inflammatory properties are well-documented and are attributed, at least in part, to its influence on immune cells like macrophages. nih.gov The drug is known to modulate various cellular processes involved in inflammation, such as NF-κB signaling and inflammasome activation. nih.gov Unlike broad immunosuppressants, this compound appears to shift the inflammatory response, particularly in macrophages, towards regulation and repair. nih.gov
Reduction of Pro-inflammatory Mediators
A primary mechanism of this compound's anti-inflammatory action is its ability to decrease the production of pro-inflammatory mediators. nih.gov Research has consistently shown that this compound can reduce the expression of key pro-inflammatory cytokines. researchgate.net
Cytokine and Chemokine Inhibition: In various models, this compound has been demonstrated to suppress the synthesis of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). nih.govcuriousclinicians.comnih.gov It also inhibits other inflammatory mediators, including Interleukin-1β (IL-1β) and Interleukin-12 (IL-12). researchgate.netnih.gov This reduction in inflammatory mediators can lead to decreased neutrophil influx, a key component of the inflammatory response. nih.govcuriousclinicians.com Studies have shown that this compound inhibits IL-8 release in the airways of patients with chronic airway diseases. curiousclinicians.com
Signaling Pathway Modulation: The suppression of these mediators is linked to this compound's ability to interfere with key inflammatory signaling pathways. It has been shown to prevent the nuclear translocation of activated NF-κB subunits, a critical step in the upregulation of pro-inflammatory gene expression. nih.gov Furthermore, this compound can inhibit the activation of activator protein-1 (AP-1) and mitogen-activated protein kinase (MAPK), which are also involved in the regulation of pro-inflammatory cytokine production. proquest.com
Eicosanoid and Arachidonic Acid Production: In LPS-stimulated macrophage cell lines, this compound has been found to decrease the production of arachidonic acid and eicosanoids, which are potent inflammatory molecules. nih.govnih.gov This effect is thought to be due to interactions with cytosolic phospholipase A₂ (cPLA₂), potentially by hindering the enzyme's translocation or its physical interaction with substrates. nih.gov
The following table summarizes the effect of this compound on various pro-inflammatory mediators as reported in research studies.
| Mediator | Effect of this compound | Research Model |
| Interleukin-6 (IL-6) | Inhibition/Reduction | LPS-stimulated J774A.1 cells, CF alveolar macrophages. nih.govnih.gov |
| Interleukin-8 (IL-8) | Inhibition/Reduction | Airways of patients with chronic airway disease. curiousclinicians.com |
| Tumor Necrosis Factor-alpha (TNF-α) | Reduction | CF alveolar macrophages. nih.gov |
| Interleukin-1β (IL-1β) | Reduction | CF alveolar macrophages. nih.gov |
| Arachidonic Acid | Inhibition of release | LPS-stimulated J774A.1 cells. nih.gov |
| Prostaglandin E₂ (PGE₂) | Inhibition | LPS-stimulated J774A.1 cells. nih.gov |
| Nitric Oxide Synthase-2 (NOS-2) | Reduction | LPS-stimulated CF macrophages. nih.gov |
| Chemokine (C-C motif) ligand 2 (CCL-2) | Reduction | CF alveolar macrophages. nih.gov |
Alterations in Epithelial Cell Integrity
This compound has been shown to positively influence the integrity of the epithelial barrier, a crucial defense mechanism in organs like the respiratory tract. atsjournals.orgdiscovermednews.com
Enhancement of Barrier Function: Studies using in vitro models of human airway epithelia have demonstrated that this compound can increase transepithelial electrical resistance (TER), an indicator of enhanced epithelial barrier function and decreased permeability. atsjournals.orgdiscovermednews.comnih.gov This effect suggests that this compound strengthens the connections between epithelial cells.
Protection Against Bacterial Virulence Factors: Virulence factors secreted by bacteria like Pseudomonas aeruginosa, such as rhamnolipids, can disrupt epithelial integrity by reducing TER and causing the rearrangement of tight junctions. atsjournals.orgnih.gov Pretreatment of bronchial epithelial cells with this compound has been shown to attenuate this damage and facilitate the recovery of the epithelial barrier. atsjournals.orgnih.gov This protective effect appears to be independent of its direct antimicrobial activity. nih.gov
Modulation of Tight Junction Proteins: The enhancement of barrier function by this compound is associated with its impact on tight junction proteins. Research has indicated that this compound can affect the expression of these crucial proteins, contributing to a more robust epithelial layer. atsjournals.orgnih.gov Specifically, studies have shown that this compound can increase the expression of key tight junction proteins like claudin-1 and occludin following viral infection, leading to improved epithelial cohesion. nih.gov
Research findings on the effect of this compound on epithelial cell integrity are summarized in the table below.
| Parameter | Effect of this compound | Experimental Model |
| Transepithelial Electrical Resistance (TER) | Increased | Human airway epithelial cell line (VA10). atsjournals.orgdiscovermednews.comnih.gov |
| Epithelial Permeability | Decreased | Human airway epithelial cell line (VA10). discovermednews.com |
| Epithelial Cell Layer Thickness | Increased | Human airway epithelial cell line (VA10). discovermednews.com |
| Tight Junction Protein Expression (Claudin-1, Occludin) | Increased | Human rhinovirus-infected airway epithelial cells. nih.gov |
| Protection against P. aeruginosa virulence factors | Attenuated TER reduction and TJ rearrangement | Air-liquid interface model of human airway epithelia. atsjournals.orgnih.gov |
Anti-Biofilm Mechanisms
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. This compound has demonstrated significant activity against biofilms, a property that is distinct from its bactericidal effects and contributes to its clinical utility in chronic infections. nih.govbrieflands.com
Inhibition of Biofilm Formation and Adherence
This compound can interfere with the initial stages of biofilm development at concentrations below those that inhibit bacterial growth (sub-MIC). nih.govnih.gov
Delayed Biofilm Development: In flow cell models, sub-MICs of this compound have been shown to delay the initial formation of Pseudomonas aeruginosa biofilms. nih.govasm.org This effect is thought to be due to subtle alterations in bacterial components that influence their initial adherence. nih.gov
Reduction of Motility: The formation of biofilms is often dependent on bacterial motility. This compound has been found to significantly reduce the swarming and twitching motility of P. aeruginosa, which in turn inhibits biofilm formation. frontiersin.org
Broad-Spectrum Anti-Biofilm Activity: The inhibitory effect of this compound on biofilm formation is not limited to P. aeruginosa. It has also been observed to inhibit biofilm formation by other pathogens, including Staphylococcus xylosus, Haemophilus influenzae, and Porphyromonas gingivalis. nih.govfrontiersin.orgnih.gov
The following table highlights the inhibitory effects of this compound on biofilm formation across different bacterial species.
| Bacterial Species | Effect on Biofilm Formation | Reference |
| Pseudomonas aeruginosa | Delayed initial formation, reduced biomass and thickness. nih.govnih.gov | nih.govnih.gov |
| Staphylococcus xylosus | Significant inhibition. | frontiersin.org |
| Nontypeable Haemophilus influenzae | Substantially decreased biomass and maximal thickness. nih.gov | nih.gov |
| Porphyromonas gingivalis | Inhibition at subinhibitory concentrations. | nih.gov |
| Klebsiella pneumoniae | Inhibition of biofilm growth. | biorxiv.org |
Disruption of Mature Biofilms
In addition to preventing biofilm formation, this compound can also impact established, mature biofilms.
Decreased Biomass and Thickness: Treatment with sub-MICs of this compound has been shown to significantly decrease the biomass and maximal thickness of established Nontypeable Haemophilus influenzae biofilms. nih.gov
Enhanced Disruption with Surfactants: The efficacy of this compound in disrupting mature biofilms can be enhanced. For instance, when combined with the biosurfactant rhamnolipid to form micelles, this compound showed a significant reduction in the biomass of mature Staphylococcus aureus biofilms, with a notable clearance of polysaccharides and proteins within the biofilm matrix. nih.gov
Variable Efficacy: It is important to note that the effectiveness of this compound against mature biofilms can be variable. Some studies have reported that while this compound can delay the initial formation of P. aeruginosa biofilms, it may not be effective against mature, established biofilms of this particular organism. nih.govasm.org However, other research indicates that prolonged exposure can improve its effect on mature biofilms. nih.gov
Impact on Quorum Sensing Systems
Quorum sensing (QS) is a system of cell-to-cell communication that bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation. This compound has been shown to interfere with these QS systems, particularly in P. aeruginosa. nih.govnih.gov
Inhibition of QS Circuitry: this compound at low concentrations has been reported to inhibit the QS circuitry of P. aeruginosa. nih.govasm.org This interference leads to a reduction in the production of virulence factors that are regulated by QS. nih.gov
Downregulation of QS Genes: The mechanism of QS inhibition involves the transcriptional repression of key QS genes. nih.gov Specifically, this compound has been shown to affect the expression of the transcriptional activator-encoding genes lasR and rhlR. nih.gov While the expression of these genes could be partially restored by the addition of synthetic autoinducers, the expression of the autoinducer synthase-encoding gene lasI was not. nih.gov This suggests that this compound may interfere with the synthesis of the autoinducer molecules themselves. nih.gov
Broader Impact on QS-Regulated Functions: The antagonistic effect of this compound on QS systems has broader implications beyond just biofilm formation. It also leads to diminished virulence factor production and impaired oxidative stress response in P. aeruginosa. nih.gov In E. coli, sub-MIC levels of this compound have been shown to downregulate the QS gene luxS, leading to a decrease in QS-associated virulence factors and biofilm formation. ekb.eg
The table below details the impact of this compound on key components of quorum sensing systems.
| Quorum Sensing Component | Organism | Effect of this compound | Reference |
| lasR gene expression | Pseudomonas aeruginosa | Partial restoration with autoinducers. | nih.gov |
| rhlR gene expression | Pseudomonas aeruginosa | Partial restoration with autoinducers. | nih.gov |
| lasI gene expression | Pseudomonas aeruginosa | Not restored with autoinducers. | nih.gov |
| Virulence Factor Production | Pseudomonas aeruginosa | Diminished. | nih.gov |
| luxS gene expression | Escherichia coli | Downregulated. | ekb.eg |
Autophagy Modulation
Recent investigations have revealed that this compound can modulate autophagy, a fundamental cellular process for the degradation and recycling of cellular components, including invading pathogens. However, the nature of this modulation appears to be complex and context-dependent, with studies reporting both inhibitory and inductive effects.
A significant body of evidence suggests that this compound can block autophagic flux in mammalian cells. jci.orgbiorxiv.orgnih.govbiorxiv.org This effect is not due to an inhibition of autophagosome synthesis but rather to an impairment of their degradation. nih.gov The underlying mechanism is linked to this compound's physicochemical properties as a cationic amphiphilic drug. nih.govnih.govpalmerfoundation.com.au this compound accumulates in lysosomes, which are acidic organelles, through a process known as ion trapping. biorxiv.orgnih.govbiorxiv.org This accumulation leads to an increase in the lysosomal pH, which in turn inhibits the activity of pH-dependent lysosomal proteases. biorxiv.orgbiorxiv.org The consequence is an impairment of the fusion between autophagosomes and lysosomes, leading to a blockage of autophagic clearance. jci.orgbiorxiv.orgbiorxiv.org This is evidenced by the accumulation of autophagic markers such as LC3-II and p62/SQSTM1. jci.orgnih.govresearchgate.net This blockade of autophagy has been observed in various cell types, including primary human macrophages, fibroblasts, and airway epithelial cells. jci.orgresearchgate.net The inhibition of autophagic flux by this compound has been shown to be as effective as bafilomycin A1, a well-known inhibitor of autophagy. biorxiv.orgbiorxiv.org
The blockade of autophagy by this compound has potential clinical implications. For instance, in patients with cystic fibrosis, long-term this compound use has been associated with an increased risk of infection with nontuberculous mycobacteria (NTM), such as Mycobacterium abscessus. jci.orgnih.govnih.gov This has been attributed to this compound's ability to inhibit the intracellular killing of mycobacteria within macrophages by impairing autophagic and phagosomal degradation. jci.orgnih.govnih.gov
In contrast to the inhibitory effects, some studies have reported that this compound can induce autophagy. One study found that this compound reduces proliferation and causes autophagy in airway smooth muscle cells, an effect that was preventable by the autophagy inhibitor 3-methyladenine. ersnet.org Another study demonstrated that this compound can significantly clear intracellular Acinetobacter baumannii and that this ability may be related to the stimulation of autophagosome formation and the induction of host cell autophagy. nih.gov Furthermore, in T cells from patients with diffuse panbronchiolitis, this compound was found to enhance autophagosome formation by suppressing the phosphorylation of S6RP, a downstream target of the mTOR pathway, a key negative regulator of autophagy. nih.govnih.govresearchgate.netmdpi.com
These seemingly contradictory findings highlight the complexity of this compound's interaction with the host cell's autophagic machinery, which may be influenced by cell type, the presence of pathogens, and the specific signaling pathways involved.
The following table summarizes the key findings related to the modulation of autophagy by this compound:
| Effect on Autophagy | Mechanism | Cell/System Studied | Key Findings | Reference |
|---|---|---|---|---|
| Inhibition of Autophagic Flux | Impairment of lysosomal acidification and function, leading to blocked autophagosome-lysosome fusion. | Primary human macrophages, HeLa cells, fibroblasts, airway epithelial cells. | Accumulation of LC3-II and p62; reduced clearance of autophagic substrates. | nih.govjci.orgbiorxiv.orgnih.govresearchgate.netbiorxiv.org |
| Induction of Autophagy | Inhibition of airway smooth muscle cell proliferation. | Rabbit tracheal smooth muscle cells. | Formation of cytoplasmic vacuoles characteristic of autophagy; prevented by 3-methyladenine. | ersnet.org |
| Induction of Autophagy | Clearance of intracellular bacteria. | Human bronchial epithelial cells infected with Acinetobacter baumannii. | Markedly induced autophagosomes with a mild stimulation of their degradation. | nih.gov |
| Induction of Autophagy | Suppression of mTOR signaling. | T cells from patients with diffuse panbronchiolitis. | Enhanced autophagosome formation via suppression of S6RP phosphorylation. | researchgate.net |
Chemical Synthesis and Structural Modifications
Synthetic Routes and Pathways
Azithromycin (B1666446) is a semi-synthetic macrolide antibiotic belonging to the azalide subclass. drugbank.com Its synthesis predominantly starts from erythromycin (B1671065) A, a 14-membered macrolide produced by fermentation of the bacterium Saccharopolyspora erythraea. nih.gov The key structural difference in this compound is the insertion of a methyl-substituted nitrogen atom into the aglycone ring of erythromycin A, creating a more stable 15-membered ring. drugbank.comnih.gov This modification confers improved acid stability and a broader spectrum of activity, particularly against Gram-negative bacteria, compared to its precursor. nih.govgoogle.com
The most common industrial synthesis is a multi-step chemical transformation of erythromycin A. researchgate.netub.edu This pathway can be summarized as follows:
Oximation : Erythromycin A is reacted with hydroxylamine (B1172632) to convert the C9-ketone into an oxime, typically erythromycin A oxime. ub.edugoogle.com
Beckmann Rearrangement : The oxime undergoes a Beckmann rearrangement. Treatment with an acid chloride (like benzenesulfonyl chloride) in a suitable solvent system transforms the 14-membered ring into a 15-membered lactam-ether intermediate, also known as an imino ether. nih.govgoogle.com
Reduction : The resulting imino ether is reduced to form the key intermediate, 9-deoxo-9a-aza-9a-homoerythromycin A (AZA). google.comhovione.com This step can be achieved using reducing agents or through catalytic hydrogenation. ub.edu
Reductive N-methylation : The final step involves the N-methylation of the secondary amine in the azalide ring. This is typically accomplished using formaldehyde (B43269) and a reducing agent, such as formic acid (Eschweiler-Clarke reaction) or through catalytic hydrogenation in the presence of formaldehyde, to yield this compound. nih.govgoogle.com
Some process refinements combine the reduction and reductive methylation steps into a "one-pot" synthesis, where the imino ether is reduced and methylated sequentially in the same reaction vessel without isolating the intermediate, improving efficiency. google.comhovione.comgoogle.com
While semi-synthesis from erythromycin is the industrially dominant route, total synthesis of this compound has also been achieved. researchgate.net A highly stereoselective total synthesis was accomplished in a longest linear sequence of 18 steps, demonstrating the feasibility of constructing the complex structure with its multiple chiral centers from simpler, readily available chiral building blocks. researchgate.netnih.gov This approach, however, is more complex and less economically viable for large-scale production compared to the semi-synthetic route. researchgate.net
| Step | Reaction | Key Reagents | Transformation |
|---|---|---|---|
| 1 | Oximation | Hydroxylamine (NH₂OH) | Converts the C9-ketone of erythromycin A to an oxime. ub.edugoogle.com |
| 2 | Beckmann Rearrangement | Benzenesulfonyl chloride, Sodium bicarbonate | Expands the 14-membered ring to a 15-membered imino ether. nih.gov |
| 3 | Reduction | Sodium borohydride, Platinum or Rhodium catalyst with H₂ | Reduces the imino ether to a secondary amine (9-deoxo-9a-aza-9a-homoerythromycin A). ub.edugoogle.com |
| 4 | Reductive N-methylation | Formaldehyde, Formic acid (Eschweiler-Clarke reaction) | Methylates the ring nitrogen to form this compound. nih.gov |
Derivatization and Analog Development
Extensive research has focused on modifying the structure of this compound to develop analogs with improved properties, such as enhanced potency, broader spectrum of activity, and the ability to overcome bacterial resistance. Modifications have been explored at various positions on the this compound scaffold, including the aglycone ring and the attached desosamine (B1220255) and cladinose (B132029) sugar moieties.
One key area of development has been the synthesis of hybrid molecules. For instance, a series of novel C-4''-substituted this compound derivatives were created by linking a quinolone pharmacophore to the L-cladinose sugar. nih.gov This strategy aimed to combine the mechanisms of action of both macrolides and quinolones. The resulting hybrid compounds, particularly analogs 7f and 8f from the study, showed improved potency against Gram-positive pathogens, including macrolide-lincosamide-streptogramin (MLS)-resistant strains of Streptococcus pneumoniae, and enhanced activity against the Gram-negative pathogen Haemophilus influenzae compared to this compound. nih.gov
Another approach involves modifications of the sugar moieties. A novel analog, 2′-dehydroxy-5″-epi-azithromycin, was synthesized through a Barton–McCombie radical deoxygenation reaction. nih.gov This process resulted in the intended deoxygenation at the 2' position of the desosamine sugar and an unexpected epimerization at the 5'' position of the cladinose sugar. This dual-modified analog demonstrated superior anti-inflammatory properties compared to the analog with only the 2'-deoxygenation. nih.gov Other derivatives have been created through modifications at the 3'- and 8a-positions. google.com
The development of non-antibiotic derivatives is also a significant area of research. These analogs are designed to retain the beneficial non-antimicrobial effects of this compound, such as its anti-inflammatory and immunomodulatory activities, while eliminating its antibacterial action to reduce the risk of promoting antibiotic resistance. biorxiv.org An example is AZM-[O], an oxidized derivative of this compound, which was found to significantly reduce the parent molecule's inhibitory effect on autophagy while also showing greatly attenuated bacteriostatic activity. biorxiv.org
| Derivative Class | Modification Site | Example/Description | Objective/Outcome |
|---|---|---|---|
| This compound-Quinolone Hybrids | C-4'' of L-cladinose | Quinolone pharmacophore attached via a linker. nih.gov | Improved potency against MLS-resistant Gram-positive and certain Gram-negative bacteria. nih.gov |
| Deoxygenated Analogs | C-2' of D-desosamine | 2'-dehydroxy this compound. nih.gov | Separation of anti-inflammatory and antibacterial activities. nih.gov |
| Epimerized Analogs | C-5'' of L-cladinose | 2′-dehydroxy-5″-epi-azithromycin. nih.gov | Superior anti-inflammatory properties. nih.gov |
| Oxidized Derivatives | Desosaminyl amine | AZM-[O]. biorxiv.org | Mitigate off-target effects (autophagy arrest) and reduce antibacterial activity. biorxiv.org |
| Miscellaneous Derivatives | 4''- and 8a-positions | Derivatives such as N-demethylthis compound. google.com | Exploration of novel chemical space and properties. google.com |
Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy
The antimicrobial efficacy of this compound is a direct result of specific structural features that differentiate it from its parent compound, erythromycin. The primary mechanism of action for macrolides is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. medex.com.bdnih.gov this compound binds to the 23S rRNA within the nascent peptide exit tunnel of the ribosome, obstructing the path of newly synthesized proteins and inhibiting the translocation step of protein synthesis. nih.govpatsnap.com
The key SAR insights for this compound's antimicrobial activity include:
The 15-Membered Azalide Ring : The incorporation of a nitrogen atom at the 9a position to form a 15-membered ring is the most critical modification. drugbank.comub.edu This change prevents the intramolecular ketalization reaction that occurs with erythromycin in the acidic environment of the stomach, making this compound acid-stable. nih.govnih.gov This structural stability is crucial for its oral bioavailability.
Enhanced Gram-Negative Activity : The azalide structure contributes to improved activity against many Gram-negative bacteria, such as Haemophilus influenzae and Moraxella catarrhalis, compared to erythromycin. nih.govdroracle.ai The nitrogen in the ring alters the molecule's basicity and conformation, which is thought to facilitate better penetration through the outer membrane of Gram-negative bacteria. nih.gov
Ribosomal Binding : Despite the ring expansion, this compound maintains the essential binding interactions with the 50S ribosomal subunit required for antibacterial activity. nih.gov Crystal structure analyses show that this compound binds in the protein exit tunnel, effectively blocking it. nih.gov Interestingly, studies have shown that two molecules of this compound can bind simultaneously in the tunnel, with the second molecule interacting with ribosomal proteins L4 and L22, which have been implicated in macrolide resistance. This may contribute to its enhanced activity against certain resistant pathogens. nih.gov
Sugar Moieties : The desosamine and cladinose sugars are vital for activity. The desosamine sugar, in particular, is crucial for binding to the ribosome. Modifications at the 4''-position of the cladinose sugar, as seen in the quinolone hybrids, can modulate and even enhance antibacterial potency, indicating that this position is amenable to substitution without losing core activity. nih.gov
This compound is active against a broad range of bacteria including Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes, and atypical pathogens like Chlamydia trachomatis and Mycoplasma pneumoniae. droracle.aisarpublication.com However, resistance can occur, often through mechanisms that affect the drug's ribosomal target, and organisms resistant to erythromycin are typically also resistant to this compound. clinpgx.org
Structure-Activity Relationship (SAR) Studies for Non-Antimicrobial Effects
This compound and other macrolides are recognized for possessing significant biological activities beyond their antibacterial effects, including anti-inflammatory, immunomodulatory, and barrier-enhancing properties. nih.govnih.gov Research into the SAR of these non-antimicrobial effects aims to develop new therapeutic agents that retain these benefits without the antibiotic activity, thereby avoiding the pressure for bacterial resistance.
Anti-inflammatory and Immunomodulatory Effects : The anti-inflammatory actions of macrolides are considered independent of their ability to bind to bacterial ribosomes. nih.gov Studies suggest these properties are linked to the macrolide's ability to modulate host immune responses, such as reducing the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and inhibiting neutrophil activity. nih.govnih.gov The development of 2′-dehydroxy-5″-epi-azithromycin showed that modifications on both the desosamine and cladinose sugars could lead to an analog with superior anti-inflammatory properties, suggesting that these peripheral parts of the molecule are key to its interaction with host cell pathways. nih.gov Some research indicates that roxithromycin (B50055) may have stronger anti-inflammatory effects than this compound. aging-us.com
Epithelial Barrier Enhancement : this compound has been shown to enhance the barrier function of bronchial epithelial cells, an effect that contributes to its therapeutic efficacy in chronic inflammatory airway diseases. nih.govresearchgate.net A comparative study showed that while erythromycin and clarithromycin (B1669154) also increased transepithelial electrical resistance (TEER), this compound's effect was significantly greater. nih.govresearchgate.net This superior barrier-enhancing effect was associated with unique changes in gene sets related to keratinocyte differentiation and skin barrier establishment, as well as distinct effects on proteins like occludin. nih.govresearchgate.net This suggests that the specific azalide structure of this compound is particularly effective in modulating epithelial cell function.
Effects on Autophagy : this compound has been found to inhibit autophagic flux, an off-target effect linked to its accumulation in lysosomes. biorxiv.org To address this, a derivative, AZM-[O], was synthesized by oxidizing the desosaminyl amine. This modification was designed to counter the protonation of the molecule in the lysosome. The resulting analog showed a significantly reduced ability to block autophagy and also had over a 64-fold reduction in bacteriostatic activity, demonstrating a successful chemical strategy to separate the parent drug's primary antibacterial function from its off-target cellular effects. biorxiv.org
Chiral Synthesis and Stereochemical Considerations
This compound is a complex chiral molecule. Its structure is derived from erythromycin A, which itself contains ten chiral centers. nih.gov The semi-synthetic conversion to this compound preserves these centers and can introduce new stereochemical complexity. The specific three-dimensional arrangement of the atoms and functional groups is critical for its biological activity. researchgate.net
Inherent Chirality : The stereochemistry of the macrocyclic ring and the two sugar moieties, D-desosamine and L-cladinose, is predetermined by the erythromycin A starting material. Alteration of any of these chiral centers can lead to a significant or total loss of antibacterial activity. researchgate.net The precise orientation of the hydroxyl and methyl groups on the macrolide ring and the sugars is essential for proper folding and binding to the bacterial ribosome. nih.gov
Stereochemistry in Synthesis : During the semi-synthesis, the Beckmann rearrangement of the erythromycin A oxime is a key step where stereocontrol is important to ensure the formation of the correct 15-membered ring structure. nih.govresearchgate.net In total synthesis, achieving the correct stereochemistry at each of the numerous chiral centers is a major challenge. The reported 18-step total synthesis of this compound highlights a highly stereoselective approach, using chiral building blocks and stereocontrolled reactions to construct the complex architecture correctly. researchgate.netnih.gov
Conformational Isomers : In solution, this compound can exist in different conformations. NMR and thermodynamic analysis have been used to study its predominant structure in solution. rsc.org These studies revealed that the conformation of the heavy atoms is largely similar between the solid state and in a chloroform (B151607) solution. However, the orientation of the hydroxyl groups can differ, with intramolecular hydrogen bonds forming in solution that may be absent in the crystal structure due to packing effects. rsc.org Understanding the solution-phase structure is vital for comprehending its interaction with biological targets. Due to its multiple chiral centers and various functional groups, this compound itself has been investigated and used as a chiral selector in capillary electrophoresis for separating the enantiomers of other compounds. researchgate.net
Prodrug Strategies and Targeted Delivery Systems (Mechanistic Aspects)
To improve the therapeutic profile of this compound, various prodrug and drug delivery strategies have been developed. These approaches aim to enhance solubility, control the release profile, and deliver the drug to specific sites of action.
Prodrugs : The concept of a prodrug involves chemically modifying a drug into an inactive form that, after administration, is converted back to the active parent drug through metabolic processes. While much of the derivatization of this compound focuses on creating new active analogs, the principles of prodrug design are relevant. For example, modifications could be designed to be cleaved by specific enzymes at a target site, releasing active this compound. carewellpharma.in
Targeted and Sustained-Release Delivery Systems :
Microspheres : An extended-release formulation of this compound was developed using microsphere technology. tandfonline.com In this system, this compound is incorporated into polymer-based microspheres. After oral administration, these microspheres slowly release the drug as they transit through the gastrointestinal tract. This sustained-release mechanism allows for a high, single dose to be administered while minimizing gastrointestinal side effects by releasing the bulk of the drug in the lower GI tract. tandfonline.com
Ocular Inserts : Due to this compound's hydrophobicity, developing topical ophthalmic formulations like eye drops is challenging. nih.govwisdomlib.org To overcome this, ocular inserts have been formulated. These are polymeric films (using polymers like carbopol, HPMC, or sodium alginate) in which this compound is dispersed. nih.gov The insert is placed in the eye, where it slowly swells and releases the drug in a sustained manner directly onto the ocular surface. This provides localized, prolonged drug delivery for treating eye infections, overcoming the poor solubility and short residence time of conventional eye drops. nih.govwisdomlib.org
Mesoporous Material-Based Systems : A novel delivery system has been developed using an asymmetric polyethersulfone (PES) membrane modified with KIT-6 mesoporous silica. nih.gov this compound is loaded into the pores of the KIT-6 material, which is then embedded within the PES membrane. This system is designed for localized infection control and provides a sustained and improved release profile for the drug. nih.gov
Microemulsions : To address this compound's low water solubility and corresponding low oral bioavailability, microemulsion formulations have been explored. researchgate.net Using components like clove oil, these systems create thermodynamically stable, nanometer-sized droplets containing the drug. This reduction in particle size and enhanced solubilization is intended to improve absorption and bioavailability. researchgate.net
Advanced Research Methodologies and Techniques
Crystallography and Molecular Modeling of Ribosome-Drug Interactions
X-ray crystallography has been a cornerstone in elucidating the precise binding mode of azithromycin (B1666446) to its target, the bacterial ribosome. These studies reveal that this compound binds within the nascent peptide exit tunnel of the 50S ribosomal subunit. youtube.comnih.gov The 15-membered lactone ring of this compound adopts a folded-out conformation and is positioned near the peptidyl transferase center. youtube.comnih.gov This binding obstructs the passage of newly synthesized polypeptide chains, effectively halting protein synthesis. youtube.com
Crystallographic data from complexes of this compound with ribosomes from organisms like Thermus thermophilus have detailed the specific molecular interactions. Key contacts include hydrophobic interactions between the drug's lactone ring and nucleotides of the 23S rRNA, such as A2058 and A2059. youtube.com Additionally, a hydrogen bond forms between the 2'-hydroxyl group of this compound's desosamine (B1220255) sugar and the nitrogen base of A2058, further stabilizing the complex. youtube.com Interestingly, studies with Deinococcus radiodurans ribosomes suggest a species-specific binding pattern, with evidence for two this compound molecules binding per ribosome, one in the conventional exit tunnel site and a second interacting with ribosomal proteins L4 and L22 and domain II of the 23S rRNA. nih.govdovepress.comnih.gov
Molecular modeling and docking studies complement crystallographic findings, allowing for the investigation of dynamic interactions and the study of derivatives. researchgate.net These computational techniques have been used to analyze the binding of this compound precursors and derivatives to the E. coli ribosome, confirming that they occupy the same binding pocket as the parent compound and helping to rationalize their activity against resistant strains. researchgate.net
Table 1: Key Crystallographic and Modeling Findings for this compound-Ribosome Interaction
| Technique | Organism/Model | Key Findings | Reference(s) |
| X-ray Crystallography | Thermus thermophilus | Binds in the peptide exit tunnel of the 50S subunit; lactone ring interacts with A2058 and A2059 of 23S rRNA; desosamine sugar H-bonds with A2058. | youtube.com |
| X-ray Crystallography | Deinococcus radiodurans | Suggests two binding sites per ribosome; one in the exit tunnel and a second interacting with L4, L22, and domain II of 23S rRNA. | nih.govnih.gov |
| Molecular Docking | E. coli Ribosome | Confirmed that aminopropyl-azithromycin derivatives bind to the same pocket as erythromycin (B1671065) and this compound through H-bonds and van der Waals interactions. | researchgate.net |
Spectroscopic Analysis Techniques
A variety of spectroscopic techniques are indispensable for the analysis of this compound, from quality control of pharmaceutical formulations to detailed structural and quantitative studies in biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound in complex samples like human plasma and tears. nih.govmedscape.compubcompare.ai This technique involves chromatographic separation followed by mass spectrometric detection using multiple reaction monitoring (MRM). In this mode, a specific precursor ion of this compound (e.g., m/z 749.5) is selected and fragmented, and a resulting product ion (e.g., m/z 591.45) is monitored for quantification. nih.govmedscape.com This high specificity allows for accurate measurement even at low concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the qualitative determination and structural elucidation of this compound. dovepress.comimpactaging.com Both 1H and 13C NMR spectra provide a unique fingerprint of the molecule, confirming its identity and integrity in drug products. dovepress.comimpactaging.com Advanced NMR techniques, such as transferred Nuclear Overhauser Effect Spectroscopy (trNOESY) and Saturation Transfer Difference (STD) NMR, are used to study the interactions of this compound and its derivatives with macromolecules like the ribosome, identifying the parts of the drug molecule in close contact with its target. researchgate.net
UV-Visible Spectrophotometry offers a simpler, more accessible method for the estimation of this compound in pharmaceutical dosage forms. nih.govpacehospital.com These methods are often based on a chemical reaction that produces a colored product. For instance, this compound can be oxidized with potassium permanganate (B83412) to produce formaldehyde (B43269), which then reacts with a reagent like acetyl acetone (B3395972) to form a yellow chromogen (3,5-diacetyl-2,6-dihydrolutidine) that can be quantified by its absorbance at a specific wavelength, typically around 412 nm. nih.govpacehospital.com
Table 2: Spectroscopic Methods for this compound Analysis
| Method | Application | Principle | Key Parameters | Reference(s) |
| LC-MS/MS | Quantification in plasma | Chromatographic separation followed by mass spectrometric detection. | Precursor Ion: m/z 749.5; Product Ion: m/z 591.45. | nih.govmedscape.com |
| 1H & 13C NMR | Qualitative analysis, structural confirmation | Measures the magnetic properties of atomic nuclei. | Provides a unique spectral fingerprint for the molecule. | dovepress.comimpactaging.com |
| UV-Vis Spectrophotometry | Quantification in tablets | Colorimetric reaction (e.g., with potassium permanganate and acetyl acetone). | Maximum absorbance (λmax) at 412 nm. | nih.govpacehospital.com |
| FT-IR Spectroscopy | Functional group identification | Measures the absorption of infrared radiation by molecular vibrations. | Characteristic absorption bands for >C=O (1723 cm⁻¹) and -C-O- (1187 cm⁻¹) groups. | dovepress.com |
In Vitro Translation Systems for Mechanism Elucidation
In vitro translation systems are crucial for dissecting the molecular mechanism of antibiotics that target the ribosome. These cell-free systems, which contain all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, and enzymes), allow researchers to study the effects of a drug like this compound in a controlled environment, free from the complexities of a living cell such as membrane transport or drug efflux.
Studies using these systems have confirmed that this compound's primary mechanism is the inhibition of bacterial protein synthesis. researchgate.netnih.gov It achieves this by binding to the 50S ribosomal subunit and physically blocking the elongation of the polypeptide chain. nih.govnih.gov The drug's position in the ribosomal exit tunnel interferes with the process of translocation, where the peptidyl-tRNA moves from the A-site to the P-site of the ribosome. nih.gov This interference leads to the premature dissociation of peptidyl-tRNA from the ribosome, thereby halting protein synthesis. youtube.com Kinetic studies in cell-free systems have further detailed the binding process, suggesting a two-step model for E. coli ribosomes: an initial low-affinity binding followed by a slow conformational change to a tightly bound, high-affinity state. nih.gov
Genomic and Proteomic Approaches for Resistance Mechanisms
The rise of antibiotic resistance necessitates advanced methods to understand its molecular basis. Genomic and proteomic approaches provide a system-wide view of the changes that lead to reduced this compound susceptibility.
Genomic studies , particularly whole-genome sequencing, have been instrumental in identifying the genetic mutations responsible for this compound resistance. In organisms like Streptococcus pneumoniae and Salmonella Typhi, resistance is frequently linked to specific point mutations. Common mechanisms include:
Target site modification: Mutations in the 23S rRNA genes, particularly at nucleotides A2058 or A2059 (E. coli numbering), prevent this compound from binding effectively.
Ribosomal protein alteration: Mutations in the genes encoding ribosomal proteins L4 and L22 can also confer resistance.
Efflux pump mutations: A notable mechanism identified in Salmonella Typhi is a single amino acid substitution (R717Q) in the AcrB protein, a component of a multidrug efflux pump, which enhances the expulsion of the drug from the bacterial cell.
Horizontal gene transfer: The acquisition of resistance genes, such as erm(B) (which encodes an rRNA methylase) and mef(E) (which encodes an efflux pump), is a major driver of resistance in species like S. pneumoniae. nih.gov
Proteomics , the large-scale study of proteins, complements genomic data by revealing how bacterial cells functionally respond to antibiotic stress. Using techniques like mass spectrometry, researchers can compare the entire protein profile of antibiotic-susceptible and resistant strains, or of bacteria before and after this compound exposure. This can identify not only the resistance proteins themselves (e.g., overexpressed efflux pumps) but also broader adaptive changes in bacterial metabolism, cell wall synthesis, and stress response pathways that contribute to survival. For example, proteomic analysis can help characterize how bacteria reprogram their cellular processes to compensate for the inhibitory effects of this compound.
High-Throughput Screening for Novel Modulators
To combat the spread of resistance, there is a significant effort to find new molecules that can either enhance the activity of existing antibiotics like this compound or restore their efficacy against resistant strains. High-throughput screening (HTS) is a key technology in this endeavor, enabling the rapid testing of vast libraries of chemical compounds. youtube.com
The goal of HTS in this context is to identify "modulators" or "adjuvants"—compounds that may have little to no antibiotic activity on their own but work synergistically with this compound. medscape.com These screens can be designed in several ways:
Synergy Screens: Checkerboard dilution assays in microtiter plates are used to test pairs of compounds, such as this compound combined with another antibiotic or a novel molecule, to identify combinations that are more effective than either agent alone.
Resistance-Reversal Screens: HTS can be used to screen compound libraries against a known this compound-resistant bacterial strain in the presence of a sub-inhibitory concentration of this compound. A "hit" would be a compound that restores the growth-inhibiting activity of the antibiotic.
Target-Based Screens: If a specific resistance mechanism is known (e.g., an efflux pump), an assay can be designed to find inhibitors of that specific target. For example, a screen could identify compounds that block the PelA deacetylase enzyme, which is crucial for biofilm formation in Pseudomonas aeruginosa.
Recent HTS efforts have identified natural compounds, such as curcumin (B1669340) nanoemulsions, that show synergistic effects with this compound against Helicobacter pylori. dovepress.com Other screens have identified molecules that potentiate antibiotics by disrupting the bacterial outer membrane, making it easier for drugs like this compound to enter the cell. medscape.com
Fluorescent Bioreporter Systems for Bacterial Physiology Studies
Fluorescent bioreporters are powerful tools for studying bacterial physiology and the real-time effects of antibiotics within living cells and even in whole organisms. These systems utilize fluorescent molecules or proteins to visualize and quantify biological processes.
One approach involves chemically tagging the antibiotic itself with a fluorophore. For example, a derivative of this compound, 9a-NBD-azithromycin , has been created by attaching a nitrobenzofurazan (NBD) fluorescent group. This fluorescent analog behaves similarly to the parent drug in terms of cellular accumulation and antimicrobial properties, allowing researchers to use microscopy to directly visualize its distribution within cells and tissues. Such studies have confirmed that this compound concentrates within cellular lysosomes and is delivered to specific tissues like the liver and kidneys.
Another strategy uses genetically encoded bioreporters within the bacteria. For instance, the TIMERbac system uses a fluorescent protein that changes color over time, from green to red, as the bacterial population matures. By monitoring the fluorescence color shift in E. coli populations treated with this compound, researchers can precisely track changes in bacterial growth rates. Combining this with a reporter for protein synthesis (e.g., expression of Blue Fluorescent Protein), studies have demonstrated an inverse correlation between the bacterial growth rate and the efficacy of this compound, providing key insights into how bacterial physiological states influence antibiotic susceptibility.
Emerging Research Areas and Future Directions
Antibiotic Potentiation Strategies
The diminishing pipeline of new antibiotics has shifted focus toward strategies that can restore the efficacy of existing drugs. Azithromycin (B1666446), despite its widespread use, faces mounting resistance, making potentiation strategies a critical area of research. nih.gov These approaches aim to enhance this compound's activity, particularly against resistant Gram-negative bacteria, by combining it with non-antibiotic adjuvants. nih.gov
A primary mechanism of bacterial resistance to macrolides, including this compound, is the active expulsion of the drug from the cell by efflux pumps. mdpi.com Combining this compound with efflux pump inhibitors (EPIs) is a promising strategy to counteract this resistance. EPIs work by blocking these pumps, thereby increasing the intracellular concentration of this compound to effective levels. mdpi.comnih.gov
A well-studied example is Phenylalanine-arginine β-naphthylamide (PAβN), an EPI that targets the AcrAB-TolC efflux system in Gram-negative bacteria like Escherichia coli. mdpi.comnih.gov Research has shown that PAβN significantly enhances the activity of this compound in a dose-dependent manner against multidrug-resistant (MDR) E. coli strains. mdpi.comnih.gov The potentiation is particularly effective in strains that possess the mphA gene, which codes for a macrolide phosphotransferase. nih.gov
The mechanism of PAβN's synergistic effect is twofold. At low concentrations, it primarily functions as an efflux pump inhibitor. mdpi.comnih.gov At higher concentrations, it also acts as an outer membrane permeabilizing agent, disrupting the bacterial membrane and further facilitating this compound's entry into the cell. mdpi.comnih.gov This dual action makes it a potent adjuvant. Studies developing this compound-resistant mutants in the presence of PAβN have shown that this combination can reduce the frequency of new resistance mutations from emerging. nih.gov
Other compounds investigated as EPIs in combination with this compound include verapamil, an inhibitor of P-glycoprotein, and gemfibrozil, which inhibits multidrug resistance proteins (MRP). oup.com These have been shown to enhance the intracellular activity of this compound against pathogens like Listeria monocytogenes and Staphylococcus aureus within macrophages by preventing the host cell's own efflux pumps from expelling the antibiotic. oup.com
Table 1: Examples of Efflux Pump Inhibitors and Their Synergistic Mechanism with this compound
| Efflux Pump Inhibitor (EPI) | Target Organism/System | Mechanism of Potentiation | Research Finding |
| Phenylalanine-arginine β-naphthylamide (PAβN) | Multidrug-resistant E. coli | Inhibits AcrAB-TolC efflux pump; permeabilizes outer membrane at high concentrations. mdpi.comnih.gov | Significantly enhances this compound activity, especially in strains with the mphA gene. nih.gov |
| Verapamil | J774 Macrophages | Inhibits P-glycoprotein efflux pump in host cells. oup.com | Increases intracellular concentration and activity of this compound against S. aureus. oup.com |
| Gemfibrozil | J774 Macrophages | Inhibits Multidrug Resistance Proteins (MRP) in host cells. oup.com | Enhances intracellular activity of this compound against L. monocytogenes. oup.com |
| Carbonyl cyanide m-chlorophenylhydrazone (CCCP) | Acinetobacter baumannii | Dissipates proton motive force required for efflux pump function. mdpi.com | Increases susceptibility to this compound. mdpi.com |
This compound exhibits synergistic effects when combined with other classes of antimicrobials, a strategy that can be effective even when this compound alone lacks bactericidal activity against a target pathogen. nih.gov The mechanisms behind this synergy often relate to this compound's non-traditional antibiotic properties, such as its ability to inhibit biofilm formation and quorum sensing. nih.govdovepress.com
A notable example is the combination of this compound with polymyxins like colistin (B93849) against Pseudomonas aeruginosa. dovepress.comresearchgate.net While P. aeruginosa is intrinsically resistant to this compound, the macrolide can disrupt its quorum sensing systems. dovepress.comresearchgate.net Quorum sensing is a cell-to-cell communication system that regulates virulence and biofilm formation. By inhibiting it, this compound makes the biofilm structure more susceptible to the killing action of other antibiotics. dovepress.com The combination of this compound and colistin has shown significant efficacy in eradicating P. aeruginosa biofilms in vivo, even when in vitro tests showed no synergy. dovepress.comresearchgate.net
Similarly, synergy has been observed between this compound and cationic peptides, such as the human cathelicidin (B612621) LL-37. oup.com this compound can sensitize Gram-negative bacteria like Stenotrophomonas maltophilia to the bactericidal action of these host defense peptides. oup.comnih.gov The mechanism involves this compound increasing the permeability of the bacterial membrane, which facilitates the entry and disruptive action of the cationic peptides. oup.com This synergy is often overlooked in standard testing media but becomes apparent in conditions that mimic the host tissue environment. oup.com
Combinations with fluoroquinolones, like levofloxacin, have also proven effective against P. aeruginosa biofilms in animal models. dovepress.com The antimicrobial effect of this compound was found to be additive with ciprofloxacin (B1669076) in biofilm cultures of P. aeruginosa. researchgate.net
Repurposing of this compound for Non-Bacterial Pathogen Control (Mechanistic Insights)
The unique properties of this compound have led to research into its repurposing for diseases caused by non-bacterial pathogens, including viruses and parasites. The mechanism in these cases is often not direct antimicrobial action but rather modulation of host processes or interference with pathogen-host interactions. nih.gov
During the COVID-19 pandemic, the combination of this compound and hydroxychloroquine (B89500) was explored. nih.govnih.gov Molecular dynamics studies suggested a synergistic mechanism at the host-cell membrane level. nih.gov It was proposed that this compound exhibits molecular mimicry to the sugar moiety of the GM1 ganglioside, a host attachment cofactor for some respiratory viruses. nih.gov This allows this compound to bind to the ganglioside-binding domain of the SARS-CoV-2 spike protein, competitively inhibiting the virus from attaching to the host cell. nih.gov Concurrently, hydroxychloroquine was shown to saturate virus attachment sites on the gangliosides themselves. nih.gov Together, they act as competitive inhibitors of viral attachment. nih.gov
Impact on Host-Pathogen Molecular Interactions
This compound has significant immunomodulatory effects that are distinct from its antibacterial activity. nih.gov It can alter the course of an infection by directly influencing the molecular interactions between the host and the pathogen. dovepress.comnih.gov
One key impact is the inhibition of bacterial quorum sensing and biofilm formation. nih.govdovepress.com In P. aeruginosa, this compound can suppress the production of alginate and other biofilm matrix components, which are crucial for the persistence of chronic infections. dovepress.comresearchgate.net This not only weakens the pathogen's defense but also makes it more vulnerable to other antibiotics and host immune responses. researchgate.net
Furthermore, this compound modulates the host's immune function in a biphasic manner. dovepress.com In the initial stages of infection, it can enhance the activity of phagocytic cells like neutrophils. dovepress.com Later, it helps to resolve inflammation by reducing the production of pro-inflammatory cytokines, which can limit tissue damage caused by an overactive immune response. nih.govdovepress.com this compound also sensitizes multidrug-resistant Gram-negative pathogens to killing by the host's own antimicrobial peptide, LL-37, and to clearance in murine pneumonia models. nih.gov
Development of Novel this compound Derivatives with Improved Profiles
Medicinal chemistry efforts continue to use this compound as a scaffold for developing novel derivatives with enhanced properties. nih.gov The goals of these modifications include overcoming resistance, broadening the spectrum of activity, and separating the antibacterial effects from the anti-inflammatory properties. nih.govjst.go.jp
The development of azalides, the class to which this compound belongs, involved the insertion of a nitrogen atom into the 14-membered erythromycin (B1671065) A lactone ring to form a 15-membered ring. nih.govjst.go.jp This structural change conferred greater acid stability and improved pharmacokinetic properties. nih.gov Further modifications to this 15-membered ring have been explored. For instance, substitutions at the C-4" position of the cladinose (B132029) sugar have yielded derivatives with improved potency against Gram-negative bacteria like Haemophilus influenzae. jst.go.jp
Recent research has focused on modifying key areas for ribosome binding, such as the 2'-hydroxyl group of the desosamine (B1220255) sugar and the cladinose sugar. nih.gov One study reported a novel this compound analog created through a Barton-McCombie radical deoxygenation reaction. nih.gov This process resulted not only in the intended deoxygenation at the 2' position but also an unexpected epimerization at the 5" position on the cladinose sugar. nih.gov This novel derivative lost its antibacterial activity but retained its in vivo anti-inflammatory properties, demonstrating that these two activities can be chemically separated. nih.gov Such derivatives hold promise as specialized anti-inflammatory agents for chronic inflammatory diseases without the risk of promoting antibiotic resistance. nih.gov
Molecular Epidemiology of Resistance (Mechanistic and Genetic Tracking)
Tracking the spread of this compound resistance requires an understanding of the specific molecular mechanisms that confer it. Molecular epidemiology uses whole-genome sequencing to monitor the emergence and dissemination of resistant strains and identify the genetic determinants responsible. asm.orgcapes.gov.br
For Neisseria gonorrhoeae, a pathogen of significant public health concern, several key resistance mechanisms have been identified. asm.orgitg.be
23S rRNA Mutations: Point mutations in the 23S rRNA gene, which is part of the 50S ribosomal subunit where this compound binds, are a primary cause of high-level resistance. asm.orgitg.be The most common mutations are A2059G and C2611T (E. coli numbering). asm.org The A2059G mutation, particularly when present in all four copies of the 23S rRNA gene, confers high-level resistance. asm.org The C2611T mutation typically confers low to moderate resistance. asm.org
Ribosomal Protein Mutations: Mutations in genes encoding ribosomal proteins, such as L4 (rplD) and L22 (rplV), can also reduce susceptibility to this compound. itg.beoup.com These mutations are often early, transitory steps in the evolution towards high-level resistance. itg.be
Efflux Pump Overexpression: Increased expression of the MtrCDE efflux pump is another common mechanism. asm.org This is often caused by mutations in the promoter of its repressor gene, mtrR, most notably a single 'A' deletion. oup.com
Genomic surveillance allows researchers to track the spread of specific resistant clones. For example, studies in France and Canada have used N. gonorrhoeae multiantigen sequence typing (NG-MAST) and phylogenomic analysis to identify and follow major genogroups (e.g., G1407, G21) responsible for the dissemination of this compound resistance. asm.orgoup.comnih.gov This genetic tracking is crucial for public health, enabling the detection of novel resistance mechanisms and informing treatment guidelines to curb the spread of untreatable infections. asm.org
Table 2: Common Molecular Mechanisms of this compound Resistance in Neisseria gonorrhoeae
| Resistance Mechanism | Genetic Determinant | Effect | Level of Resistance |
| Target Modification | A2059G mutation in 23S rRNA gene asm.org | Alters the drug binding site on the ribosome. | High-level (especially with 4 mutated alleles) asm.org |
| Target Modification | C2611T mutation in 23S rRNA gene asm.org | Alters the drug binding site on the ribosome. | Low to moderate asm.org |
| Target Modification | Mutations in rplD (L4 protein) and rplV (L22 protein) itg.be | Alters ribosomal structure near the drug binding site. | Low to high itg.be |
| Efflux Pump Overexpression | 'A' deletion in mtrR promoter oup.com | Prevents repression of the MtrCDE efflux pump. | Low to moderate asm.org |
Effects on Bacterial Stress Responses and Persister Cells
This compound exhibits significant effects on bacterial stress responses and the formation of persister cells, which are a subpopulation of dormant, antibiotic-tolerant bacterial cells. nih.govnews-medical.net These effects contribute to its clinical efficacy beyond direct bactericidal or bacteriostatic action.
At sub-minimum inhibitory concentrations (sub-MICs), this compound can induce a stress response in some bacteria. plos.org In Pseudomonas aeruginosa, exposure to sub-MIC levels of this compound has been shown to modulate the expression of various proteins involved in stress responses, such as DsbA and GroEL. plos.org A key mechanism involves the repression of the stress response sigma factor RpoS. asm.org Transcriptome analysis has revealed that this compound reduces the expression of genes associated with stress-induced mutagenesis, including rpoS. asm.org Further investigation through ribosome profiling showed that this compound causes ribosome stalling near the 5´ end of the rpoS mRNA, which represses its translation and subsequently reduces its transcription. asm.org The sigma factor RpoS is a crucial regulator of the general stress response in proteobacteria and plays a role in promoting antibiotic resistance. asm.org By downregulating rpoS, this compound can suppress the expression of virulence and quorum sensing-related genes. asm.org
In other bacteria, such as Vibrio cholerae, this compound can induce the SOS stress response. nih.gov The SOS response is a bacterial stress pathway that plays a role in the horizontal gene transfer of mobile genetic elements like the SXT element, which carries multiple drug resistance genes. nih.gov Studies have shown that subinhibitory concentrations of this compound lead to a robust induction of the key SOS response genes, recA and lexA, which can increase the frequency of SXT element transfer. nih.gov
This compound also impacts persister cells and biofilms, which are structured communities of bacteria that exhibit high antibiotic tolerance. nih.gov While not always directly killing these cells, this compound can inhibit their formation and function. For instance, it has been found to inhibit the intracellular persistence of Acinetobacter baumannii within human bronchial epithelial cells by inducing autophagy in the host cells. nih.gov In P. aeruginosa, this compound interferes with quorum sensing, a cell-to-cell communication system that controls biofilm formation and virulence gene expression. acs.org This disruption leads to reduced production of virulence factors and impaired biofilm formation. acs.orgplos.org Research has demonstrated that this compound can inhibit biofilm growth of even macrolide-resistant strains of Klebsiella pneumoniae. plos.orgabertay.ac.uk
Table 1: Effects of this compound on Bacterial Stress Responses and Persistence
| Bacterial Species | Effect | Molecular Mechanism/Pathway Affected | Reference |
|---|---|---|---|
| Pseudomonas aeruginosa | Repression of stress-induced mutagenesis and virulence | Downregulation of stress response sigma factor RpoS via translational repression. asm.org | asm.org |
| Pseudomonas aeruginosa | Inhibition of quorum sensing and biofilm formation | Antagonism of quorum sensing systems, leading to reduced virulence factors. acs.org | acs.org |
| Vibrio cholerae | Induction of SOS response and horizontal gene transfer | Induction of key SOS response genes recA and lexA. nih.gov | nih.gov |
| Acinetobacter baumannii | Inhibition of intracellular persistence | Induction of autophagy in host epithelial cells. nih.gov | nih.gov |
| Klebsiella pneumoniae | Inhibition of biofilm growth | Inhibition of biofilm formation, synergistic action with other antibiotics like colistin methanesulfonate. plos.orgabertay.ac.uk | plos.orgabertay.ac.uk |
Pharmacogenomics and Pharmacoproteomics of Host Response (Cellular/Molecular Focus)
The response of a host to this compound is influenced by genetic variations (pharmacogenomics) and protein expression levels (pharmacoproteomics), which affect the drug's pharmacokinetics and its interaction with host cells at a molecular level.
Unlike other macrolides such as erythromycin and clarithromycin (B1669154), this compound does not significantly interact with the metabolic enzyme CYP3A4. nih.govnih.gov Instead, its disposition is heavily influenced by drug transporters. This compound is a known substrate for P-glycoprotein (P-gp), encoded by the ABCB1 gene, and for Multidrug Resistance-Associated Protein 2 (MRP2), encoded by the ABCC2 gene. nih.govnih.gov These transporters are involved in the biliary and intestinal excretion of the antibiotic. nih.gov
Pharmacogenomic studies have identified that polymorphisms in the ABCB1 gene can lead to interindividual variability in this compound pharmacokinetics. A study in healthy Chinese Han volunteers investigated the impact of the linked ABCB1 polymorphisms 2677G>T/A and 3435C>T. nih.gov Individuals with the 2677TT/3435TT genotype had a significantly lower maximum plasma concentration (Cmax) and a longer time to reach Cmax (tmax) compared to those with the 2677GG/3435CC genotype after a single oral dose. nih.gov This suggests that genetic variants in drug transporters can significantly alter the absorption and distribution of this compound. nih.gov
At the cellular and molecular level, this compound exerts immunomodulatory effects that are independent of its antimicrobial activity. nih.gov These effects are a key aspect of the host's response. This compound accumulates in immune cells, particularly macrophages. researchgate.net It can influence macrophage phenotype, predisposing them towards an anti-inflammatory state. researchgate.net This modulation affects subsequent T-cell responses, leading to decreased proliferation of CD4+ and CD8+ T-cells and a shift in cytokine production, with reduced IFN-γ and IL-17 but increased TGF-β and IL-4. researchgate.net
This compound also has direct effects on neutrophils. It has been shown to reduce the release of the potent neutrophil chemoattractant IL-8, thereby decreasing neutrophil infiltration into airways. nih.gov It also diminishes the neutrophil oxidative burst and the production of leukotriene B4. nih.gov These anti-inflammatory properties contribute to its therapeutic effects in chronic respiratory diseases. nih.gov Furthermore, molecular dynamics studies have explored this compound's interaction with host cell surface molecules, suggesting it may act as a competitive inhibitor for viral attachment by mimicking host gangliosides, which act as attachment cofactors for some viruses. nih.gov
Table 2: Host Genes and Proteins Influencing or Affected by this compound
| Gene/Protein | Role | Effect of Interaction with this compound/Genetic Polymorphism | Reference |
|---|---|---|---|
| ABCB1 (P-glycoprotein) | Drug efflux transporter | Polymorphisms (e.g., 2677G>T/A, 3435C>T) alter plasma concentrations of this compound. nih.gov | nih.gov |
| ABCC2 (MRP2) | Drug efflux transporter | Contributes to the biliary excretion of this compound. nih.gov | nih.gov |
| Neutrophils | Innate immune cells | This compound reduces IL-8 release, oxidative burst, and leukotriene B4 production. nih.gov | nih.gov |
| Macrophages | Innate immune cells | This compound accumulates in macrophages, predisposing them to an anti-inflammatory phenotype. researchgate.net | researchgate.net |
| T-cells | Adaptive immune cells | This compound indirectly leads to decreased T-cell proliferation and a shift in cytokine profiles (e.g., reduced IFN-γ, increased IL-4). researchgate.net | researchgate.net |
| Host Cell Gangliosides (e.g., GM1) | Cell surface receptors/viral attachment cofactors | This compound shows molecular similarity and may act as a competitive inhibitor for viral binding. nih.gov | nih.gov |
Q & A
Basic: What methodologies are used to evaluate azithromycin’s pharmacokinetics in human tissues?
Answer:
this compound’s tissue pharmacokinetics are typically assessed using high-performance liquid chromatography (HPLC) or mass spectrometry to measure drug concentrations in biopsy samples or postmortem tissues. Key steps include:
- Administering single or multiple oral doses (e.g., 250–500 mg) and collecting serum/tissue samples at staggered intervals .
- Calculating tissue-to-serum concentration ratios, accounting for protein binding (e.g., 12–50% depending on concentration) and pH-dependent cellular uptake .
- Modeling elimination half-lives (e.g., 2.3 days in prostate, 3.2 days in tonsil) to predict sustained therapeutic levels .
Advanced: How can design of experiments (DOE) optimize inhalable this compound formulations?
Answer:
DOE is applied to spray-drying processes for inhalable powders:
- Variables: Flow rate (3–8 mL/min), inlet temperature (120–150°C), and feed concentration (5–15 mg/mL) are tested using a 2³ factorial design with center points .
- Outputs: Yield, aerodynamic particle size (e.g., ≤5 µm for alveolar deposition), and stability are analyzed via ANOVA to identify interactions (e.g., higher temperature reduces moisture content but may degrade colistin in combinational formulations) .
- Validation: Optimized parameters are tested in aerosol performance assays (e.g., Next Generation Impactor) .
Basic: What clinical trial designs evaluate this compound’s efficacy in COPD exacerbation prevention?
Answer:
Randomized, double-blind, placebo-controlled trials with:
- Cohort: Patients with moderate-to-severe COPD and ≥1 exacerbation/year, excluding those with cardiac risk factors (e.g., prolonged QTc) .
- Intervention: Daily this compound (250 mg) for 1 year, with primary endpoints like time-to-first exacerbation and annualized rate .
- Adjustments: Stratification by smoking status and concurrent therapies (e.g., inhaled corticosteroids) .
Advanced: How to perform an individual participant data (IPD) meta-analysis on this compound’s efficacy in asthma?
Answer:
IPD meta-analysis steps include:
- Data harmonization: Pool raw data from trials (e.g., exacerbation types: oral corticosteroids, antibiotics, hospitalizations) and standardize covariates (e.g., eosinophil thresholds: ≥150 cells/µL) .
- Subgroup analysis: Use mixed-effects models to compare this compound’s effect in eosinophilic vs. non-eosinophilic asthma, adjusting for baseline FEV₁ and maintenance therapies .
- Sensitivity testing: Exclude studies with high risk of bias (Cochrane Tool) and assess publication bias via funnel plots .
Basic: What in vitro models study this compound’s antiviral mechanisms against Zika virus?
Answer:
Primary human neural cell cultures (radial glia, astrocytes, neurons) are infected with ZIKV strains (e.g., MR766):
- Infection quantification: RT-qPCR for viral RNA and immunofluorescence for viral proteins (e.g., NS1) .
- Receptor analysis: siRNA knockdown of AXL receptors in glial cells to confirm entry pathways .
- Drug screening: Pre-treat cells with this compound (10–20 µM) and measure viral load reduction via plaque assays .
Advanced: How to reconcile conflicting data on this compound’s cardiovascular risks and therapeutic benefits?
Answer:
- Risk stratification: Use propensity-score matching in retrospective cohorts to isolate this compound’s effect in high-risk subgroups (e.g., QTc >450 ms, prior arrhythmia) .
- Benefit-risk modeling: Calculate number needed to harm (NNH: 245 cardiovascular deaths/1 million high-risk patients) vs. number needed to treat (NNT: 18 to prevent COPD exacerbation) .
- Mechanistic studies: Assess intracellular ion channel modulation (hERG assays) alongside anti-inflammatory biomarkers (e.g., IL-8 reduction in sputum) .
Basic: What protocols assess this compound’s cellular uptake in phagocytes?
Answer:
- Isolation: Human polymorphonuclear leukocytes (PMNs) or murine macrophages are incubated with this compound (1–10 µg/mL) at 37°C .
- Uptake kinetics: Measure intracellular concentrations via LC-MS/MS and calculate gradients (e.g., 226:1 in PMNs) under varying pH (5.5–7.4) .
- Functional assays: Phagocytosis-triggered release is tested using opsonized Staphylococcus aureus to quantify extracellular drug post-uptake .
Advanced: How to analyze WGS data for this compound resistance in Neisseria gonorrhoeae?
Answer:
- Data generation: Sequence GISP isolates (e.g., Illumina NovaSeq) and align reads to reference genomes (e.g., NCCP11945) .
- Variant calling: Identify SNPs in resistance loci (e.g., mtrR promoter mutations, 23S rRNA A2059G) and correlate with MICs (e.g., ≥2 µg/mL this compound) .
- Phylogenetics: Construct maximum-likelihood trees to trace resistance cluster spread (e.g., clonal complex 9363) .
Basic: How to design a trial evaluating this compound’s effect on Toxoplasma gondii cysts in mice?
Answer:
- Modeling: Infect Swiss Albino mice with ME49 strain and treat with this compound (200 mg/kg) at 6 weeks post-infection .
- Endpoint analysis: Sacrifice mice at 8 weeks, homogenize brains, and count cysts via microscopy. Compare to controls (untreated/spiramycin) .
- Histopathology: Fix brain sections in formalin and stain with H&E to assess inflammation .
Advanced: What in vivo models assess this compound’s immunomodulatory effects in lung transplantation?
Answer:
- Orthotopic transplant models: Induce bronchiolitis obliterans in rats via heterotopic tracheal implantation .
- Intervention: Administer this compound (10 mg/kg/day) and harvest lungs at 4–8 weeks for cytokine analysis (e.g., IL-17 via ELISA) .
- Flow cytometry: Quantify IL-17+/CD8+ T cells in bronchoalveolar lavage fluid and correlate with fibrosis (Masson’s trichrome staining) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
